molecular formula C4H6BrF2NO B1440584 2-Bromo-N-(2,2-difluoroethyl)acetamide CAS No. 1204333-26-5

2-Bromo-N-(2,2-difluoroethyl)acetamide

Cat. No.: B1440584
CAS No.: 1204333-26-5
M. Wt: 202 g/mol
InChI Key: PKVHRVXUPOULDK-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,2-difluoroethyl)acetamide is a useful research compound. Its molecular formula is C4H6BrF2NO and its molecular weight is 202 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-N-(2,2-difluoroethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-(2,2-difluoroethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(2,2-difluoroethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF2NO/c5-1-4(9)8-2-3(6)7/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVHRVXUPOULDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680447
Record name 2-Bromo-N-(2,2-difluoroethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204333-26-5
Record name 2-Bromo-N-(2,2-difluoroethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-N-(2,2-difluoroethyl)acetamide CAS 1204333-26-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-N-(2,2-difluoroethyl)acetamide (CAS 1204333-26-5) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Strategic Utility in Medicinal Chemistry & Synthetic Protocols

Executive Summary

2-Bromo-N-(2,2-difluoroethyl)acetamide (CAS 1204333-26-5) is a specialized electrophilic building block designed for the precision introduction of the N-(2,2-difluoroethyl)acetamide motif into bioactive scaffolds. In modern drug discovery, this compound serves a dual purpose: it acts as a robust alkylating agent via its


-bromo moiety and simultaneously installs a bioisostere of the ethyl group. The terminal difluoromethyl (

) functionality modulates lipophilicity (

), enhances metabolic stability against oxidative dealkylation, and acts as a hydrogen bond donor, making this reagent critical for lead optimization campaigns targeting kinases, GPCRs, and PROTAC linkers.

Chemical Profile & Properties[1][2][3][4][5][6]

The following data summarizes the core physicochemical identity of the compound. While specific experimental values for this CAS are proprietary to custom synthesis catalogs, the predicted properties below are derived from structural analogues (e.g., 2-bromo-N-ethylacetamide) and standard chemoinformatic models.

PropertyDescription
CAS Number 1204333-26-5
IUPAC Name 2-Bromo-N-(2,2-difluoroethyl)acetamide
Molecular Formula

Molecular Weight 201.99 g/mol
Physical State White to off-white solid (typical for haloacetamides)
Solubility Soluble in DMSO, DMF, DCM, Methanol; sparingly soluble in water.
Reactivity Profile Electrophilic alkylating agent (

reactive); sensitive to light and moisture.
LogP (Predicted) ~0.5 - 0.8 (Enhanced lipophilicity vs. non-fluorinated analogue)

Strategic Utility: The Fluorine Effect

The incorporation of the 2,2-difluoroethyl group is a deliberate medicinal chemistry strategy.

  • Metabolic Stability: The

    
     bond is significantly stronger than the 
    
    
    
    bond (approx. 116 kcal/mol vs. 99 kcal/mol). Replacing an ethyl group with a 2,2-difluoroethyl group blocks metabolic oxidation at the
    
    
    -position, extending the half-life (
    
    
    ) of the parent drug.
  • Lipophilicity Modulation: The

    
     group is more lipophilic than a methyl or ethyl group but less lipophilic than a trifluoromethyl (
    
    
    
    ) group. This allows for fine-tuning of membrane permeability without compromising aqueous solubility to the extent of perfluorination.
  • Hydrogen Bonding: Unlike

    
    , the terminal proton in 
    
    
    
    is sufficiently acidic to act as a weak hydrogen bond donor, potentially establishing unique interactions with target protein residues (e.g., backbone carbonyls).

Synthetic Mechanism & Pathways[7]

The synthesis of 2-Bromo-N-(2,2-difluoroethyl)acetamide typically follows a Schotten-Baumann or anhydrous acylation protocol. The core mechanism involves the nucleophilic attack of 2,2-difluoroethylamine on the carbonyl carbon of bromoacetyl bromide, followed by elimination of HBr.

Visualization: Synthesis & Reactivity Pathway

SynthesisPathway Start1 2,2-Difluoroethylamine Intermediate Tetrahedral Intermediate Start1->Intermediate Nucleophilic Attack (DCM, 0°C) Start2 Bromoacetyl Bromide Start2->Intermediate Product 2-Bromo-N-(2,2-difluoroethyl)acetamide (CAS 1204333-26-5) Intermediate->Product Elimination of HBr (Base: TEA/K2CO3) Target Drug Conjugate (N-Alkylated Scaffold) Product->Target Sn2 Displacement (Nucleophile: R-SH, R-NH2, R-OH)

Figure 1: Synthetic pathway from precursors to the target alkylating agent and subsequent application.

Experimental Protocols

Note: All procedures must be performed in a fume hood due to the lachrymatory nature of bromoacetyl derivatives.

Protocol A: Synthesis of 2-Bromo-N-(2,2-difluoroethyl)acetamide

This protocol describes a standard acylation procedure suitable for gram-scale preparation.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • 2,2-Difluoroethylamine (1.0 equiv, 10 mmol)

    • Triethylamine (TEA) (1.2 equiv, 12 mmol)

    • Dichloromethane (DCM) (anhydrous, 50 mL)

    • Bromoacetyl bromide (1.05 equiv, 10.5 mmol)

  • Procedure:

    • Dissolve the amine and TEA in DCM and cool to 0°C in an ice bath.

    • Add Bromoacetyl bromide dropwise over 15 minutes. Caution: Exothermic reaction.

    • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Workup: Quench with saturated

      
       (aq). Extract the organic layer, wash with brine, dry over 
      
      
      
      , and concentrate in vacuo.
    • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography if necessary.

Protocol B: General Coupling (Alkylation)

Use this protocol to attach the difluoroethyl-acetamide motif to a nucleophilic drug scaffold (e.g., a phenol or secondary amine).

  • Dissolution: Dissolve the nucleophilic scaffold (1.0 equiv) in DMF or MeCN.

  • Base Addition: Add

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv). Stir for 15 minutes at RT.
  • Alkylation: Add 2-Bromo-N-(2,2-difluoroethyl)acetamide (1.1 equiv).

  • Reaction: Heat to 50–60°C for 4–12 hours.

  • Validation: Confirm conversion by LC-MS (Look for mass shift +121 Da).

Application Workflow: PROTAC Linker Synthesis

In PROTAC (Proteolysis Targeting Chimera) design, this molecule is an excellent "linker-head" precursor. It allows the attachment of a difluoroethyl-capped chain to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

Visualization: PROTAC Linker Strategy

PROTAC_Workflow Ligand E3 Ligase Ligand (e.g., Thalidomide deriv.) Coupling Alkylation Step (K2CO3, DMF, 60°C) Ligand->Coupling Linker 2-Bromo-N-(2,2-difluoroethyl)acetamide Linker->Coupling Intermediate Functionalized Ligand Coupling->Intermediate SN2 Substitution FinalPROTAC Final PROTAC Molecule Intermediate->FinalPROTAC Click Chemistry / Amide Coupling Warhead Target Protein Warhead Warhead->FinalPROTAC

Figure 2: Workflow for utilizing CAS 1204333-26-5 in the construction of PROTAC degraders.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that


-haloacetamides are potent alkylating agents .
  • Hazards:

    • Skin/Eye Irritation: Highly irritating; potential to cause severe burns or sensitization.

    • Lachrymator: Bromoacetyl derivatives often release vapors that irritate the eyes and respiratory tract.

    • Toxicity: Toxic if swallowed or absorbed through the skin.[1]

  • Mitigation:

    • Engineering Controls: Always handle in a certified chemical fume hood.

    • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

    • Decontamination: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkylating potential before disposal.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[2] Synthesis and Properties of 2-bromo-N-(aryl)acetamide derivatives.

  • PubChem. (2025).[3][4] Compound Summary for 2-Bromoacetamide derivatives. National Library of Medicine.

  • Organic Syntheses. (1953). N-Bromoacetamide Preparation Protocols. Org. Synth. 1953, 33,[5] 11.

Sources

Structure and molecular weight of 2-Bromo-N-(2,2-difluoroethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-N-(2,2-difluoroethyl)acetamide: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 2-Bromo-N-(2,2-difluoroethyl)acetamide, a fluorinated synthetic building block with significant potential in medicinal chemistry and drug development. While not extensively documented as a standalone compound in public literature, its structure combines two key reactive motifs: a versatile α-bromoacetamide group for covalent modification and a 2,2-difluoroethyl moiety known to enhance the metabolic stability and pharmacokinetic profile of bioactive molecules. This document delineates the molecule's structural and physicochemical properties, proposes a robust synthetic pathway based on established chemical principles, and explores its predicted reactivity and applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage advanced fluorinated intermediates for the synthesis of novel chemical entities.

Introduction

The strategic incorporation of halogen atoms, particularly fluorine, has become a cornerstone of modern drug design. Fluorination can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Concurrently, α-haloacetamides serve as indispensable reagents in synthetic chemistry, acting as potent and specific alkylating agents for a variety of nucleophiles.[1] 2-Bromo-N-(2,2-difluoroethyl)acetamide emerges at the intersection of these two strategic areas. It is a bifunctional molecule designed to introduce an N-(2,2-difluoroethyl)acetamido group into target structures, thereby offering a dual mechanism to modulate biological activity and improve drug-like properties. This guide synthesizes information from analogous compounds to provide a detailed technical profile of this valuable, yet under-characterized, chemical tool.

Molecular Structure and Physicochemical Properties

Chemical Structure

The structure of 2-Bromo-N-(2,2-difluoroethyl)acetamide consists of a central acetamide core. A bromine atom is substituted at the alpha-carbon (C2), creating a reactive electrophilic site. The amide nitrogen is substituted with a 2,2-difluoroethyl group, which provides the strategic fluorine component.

Caption: Chemical Structure of 2-Bromo-N-(2,2-difluoroethyl)acetamide

Molecular Formula and Weight
  • Molecular Formula: C₄H₅BrF₂NO

  • Molecular Weight: 201.00 g/mol

Tabulated Physicochemical Properties
PropertyValueSource
IUPAC Name2-bromo-N-(2,2-difluoroethyl)acetamideCalculated
Molecular FormulaC₄H₅BrF₂NOCalculated
Molecular Weight201.00 g/mol Calculated
Canonical SMILESC(C(=O)NCC(F)F)BrCalculated
InChI KeyPredicted based on structureCalculated

Synthesis and Mechanistic Considerations

The synthesis of N-substituted α-bromoacetamides is a well-established transformation in organic chemistry. The most logical and efficient approach involves the nucleophilic acyl substitution of a bromoacetyl halide with the corresponding amine.

Retrosynthetic Analysis

A retrosynthetic analysis points to a straightforward disconnection at the amide bond. This identifies 2,2-difluoroethan-1-amine as the amine precursor and a bromoacetylating agent, such as bromoacetyl bromide or chloride, as the electrophilic partner.

retrosynthesis target 2-Bromo-N-(2,2-difluoroethyl)acetamide reagents 2,2-Difluoroethan-1-amine + Bromoacetyl Halide (X=Br, Cl) target->reagents Amide Disconnection workflow start 1. Preparation step1 Dissolve 2,2-difluoroethan-1-amine and a non-nucleophilic base (e.g., TEA) in anhydrous DCM. start->step1 step2 Cool reaction mixture to 0-5 °C in an ice bath. step1->step2 step3 Add bromoacetyl bromide (or chloride) dropwise via addition funnel. step2->step3 step4 Allow reaction to warm to room temp. and stir for 2-4 hours. Monitor by TLC. step3->step4 step5 2. Aqueous Work-up step4->step5 step6 Wash with dilute aq. HCl, saturated aq. NaHCO₃, and brine. step5->step6 step7 3. Isolation step6->step7 step8 Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. step7->step8 step9 Purify crude product via recrystallization or column chromatography. step8->step9 end Final Product step9->end

Caption: Synthetic workflow for 2-Bromo-N-(2,2-difluoroethyl)acetamide.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2,2-difluoroethan-1-amine (1.0 eq.) and a non-nucleophilic base like triethylamine or pyridine (1.1 eq.) in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive bromoacetyl halide. The base is required to neutralize the hydrobromic acid byproduct, driving the reaction to completion. [1]2. Reaction: Cool the stirred solution to 0-5 °C using an ice-water bath. Add bromoacetyl bromide (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise over 30-60 minutes.

    • Causality: The exothermic reaction is controlled by slow, cooled addition to prevent side reactions and ensure high yield.

  • Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed. [3]4. Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with dilute aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine (to aid layer separation). [3]5. Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or silica gel column chromatography to yield the pure product.

Reactivity and Applications in Drug Development

Chemical Reactivity

The primary site of reactivity on 2-Bromo-N-(2,2-difluoroethyl)acetamide is the electrophilic α-carbon bonded to the bromine atom. Bromine is an excellent leaving group, making the compound a potent Sₙ2 alkylating agent. It will readily react with a wide range of soft and hard nucleophiles, including:

  • Thiols (e.g., cysteine residues in proteins)

  • Amines (primary and secondary)

  • Phenols and Alcohols

  • Carboxylates

This reactivity makes it an ideal tool for covalent labeling of proteins or for constructing larger molecules by forming stable carbon-heteroatom bonds.

Role as a Synthetic Building Block

This molecule is a valuable intermediate for introducing the N-(2,2-difluoroethyl)acetamido warhead into more complex molecular scaffolds. This moiety can be used to probe active sites of enzymes or to build molecules where the acetamide group acts as a hydrogen bond donor/acceptor and the difluoroethyl tail modifies physicochemical properties. Its utility is analogous to other bromoacetamide derivatives used in the synthesis of inhibitors and other biologically active agents. [4][5]

The Influence of Fluorine

The 2,2-difluoroethyl group is a bioisostere of other small alkyl or functionalized groups. Its inclusion is a strategic choice in drug design for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate. [1]* Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity of the nearby N-H proton, potentially affecting hydrogen bonding interactions with a biological target.

  • Conformational Effects: The presence of fluorine can alter the conformational preferences of the molecule, which may lead to a more favorable binding pose in a receptor active site.

Spectroscopic Characterization (Predicted)

While no public spectra are available, the structure allows for a confident prediction of its key spectroscopic features.

  • ¹H NMR:

    • -CH₂Br: A singlet or triplet (depending on coupling to N-H) expected around δ 3.8-4.2 ppm.

    • -NH-: A broad triplet expected around δ 7.0-8.5 ppm.

    • -NCH₂-: A doublet of triplets expected around δ 3.5-4.0 ppm.

    • -CHF₂: A triplet of doublets (a complex multiplet) expected at high chemical shift, around δ 5.8-6.5 ppm, due to strong deshielding by the two fluorine atoms.

  • ¹³C NMR:

    • C=O: Expected around δ 165-170 ppm.

    • -CH₂Br: Expected around δ 25-30 ppm.

    • -NCH₂-: Expected around δ 40-45 ppm.

    • -CHF₂: Expected as a triplet around δ 110-115 ppm due to one-bond C-F coupling.

  • Mass Spectrometry (EI or ESI):

    • The mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

Handling, Safety, and Storage

Based on safety data for analogous α-haloacetamides, 2-Bromo-N-(2,2-difluoroethyl)acetamide should be handled with care, assuming it possesses similar hazards. [6][7][8]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.

  • Handling: Handle only in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. As an alkylating agent, it should be considered toxic and corrosive. [6][7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases. [7][9]* First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. [8] * Eye Contact: Immediately flush with plenty of water for at least 15 minutes. [6] * Inhalation: Move to fresh air.

    • In all cases of exposure, seek immediate medical attention.

References

  • SynQuest Laboratories, Inc. (n.d.). 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide Safety Data Sheet.
  • ChemicalBook. (2016). 2-Bromo-2,2-difluoroacetamide synthesis.
  • Hoffman Fine Chemicals. (n.d.). CAS 2643-22-3 | 2-Bromo-N,N-diethyl-2,2-difluoroacetamide.
  • Fisher Scientific. (2010). N-Bromoacetamide Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoacetamide, 98%.
  • Thermo Fisher Scientific. (2010). N-Bromoacetamide Safety Data Sheet.
  • Fisher Scientific. (2011). 2-Bromo-2',4'-difluoroacetophenone Safety Data Sheet.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.
  • CompTox Chemicals Dashboard, EPA. (n.d.). 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide Properties.
  • Schwarzer, A., & Stapf, M. (2024). 2-Bromoacetamide.
  • Google Patents. (n.d.). CN104761446A - Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.
  • PubChem. (n.d.). 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide. National Center for Biotechnology Information.
  • BenchChem. (2025). The Strategic Role of 2-bromo-N-(2,4-difluorophenyl)acetamide in Medicinal Chemistry: A Technical Guide.
  • PubChem. (n.d.). 2-Bromo-2,2-difluoroacetic acid. National Center for Biotechnology Information.
  • ResearchGate. (2024). (PDF) 2-Bromoacetamide.
  • Alfa Chemistry. (n.d.). CAS 5468-77-9 2-Bromo-N,N-dimethylacetamide.
  • BLD Pharm. (n.d.). 2169-67-7 | 2-Bromo-2,2-difluoroacetamide.
  • PubChem. (n.d.). 2-Bromoacetamide. National Center for Biotechnology Information.
  • NIST. (n.d.). 2-Bromoacetamide. NIST WebBook.
  • Patsnap. (n.d.). Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.
  • Organic Syntheses. (n.d.). N-bromoacetamide.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Acetamide, 2,2-dibromo-2-cyano-: Human health tier II assessment.
  • PubChem. (n.d.). 2,2-Difluoroacetamide. National Center for Biotechnology Information.
  • PubMed. (2024). 2-Bromo-acetamide.
  • Al-Obaidi, Z. H., & Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2).
  • Iannitelli, A., et al. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI.

Sources

2-Bromo-N-(2,2-difluoroethyl)acetamide chemical structure diagram

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 2-Bromo-N-(2,2-difluoroethyl)acetamide , a specialized electrophilic scaffold used in the development of Targeted Covalent Inhibitors (TCIs) and PROTAC linkers. By combining a reactive


-bromoacetamide "warhead" with a metabolically stable 2,2-difluoroethyl moiety, this compound serves as a critical intermediate for probing cysteine reactivity in proteomes.

This guide details the structural anatomy, validated synthetic protocols, and the mechanistic logic governing its application in medicinal chemistry.

Structural Anatomy & Physicochemical Properties[1]

Chemical Identity

The molecule consists of a bromoacetyl electrophile coupled to a 2,2-difluoroethylamine pharmacophore. The inclusion of the difluoroethyl group acts as a bioisostere for ethyl or propyl groups, lowering the basicity of the amide nitrogen and enhancing metabolic stability against oxidative dealkylation.

PropertyData
IUPAC Name 2-Bromo-N-(2,2-difluoroethyl)acetamide
SMILES FC(F)CNC(=O)CBr
Molecular Formula

Molecular Weight 201.99 g/mol
Reactive Motif

-Haloacetamide (

Electrophile)
LogP (Est.) ~0.6 (Moderate Lipophilicity)
H-Bond Donors 1 (Amide NH)
Structural Diagram Logic

While this text-based guide cannot render a raster image, the connectivity is defined as follows:

  • Central Core: An amide bond (-CONH-).

  • Left Wing (Electrophile): A bromomethyl group (

    
    ) attached to the carbonyl. The C-Br bond is polarized, making the 
    
    
    
    -carbon susceptible to nucleophilic attack.
  • Right Wing (Tail): An ethyl chain terminated by two fluorine atoms (

    
    ). The fluorine atoms withdraw electron density, reducing the 
    
    
    
    of the adjacent amine (prior to coupling) and modulating the lipophilicity of the final construct.

Synthetic Protocol: Acylation Workflow

Reaction Logic

The synthesis follows a standard nucleophilic acyl substitution.[1] The nucleophilic amine (2,2-difluoroethan-1-amine) attacks the highly electrophilic bromoacetyl bromide. A non-nucleophilic base (DIPEA or TEA) is required to scavenge the HBr byproduct and drive the equilibrium forward.

Step-by-Step Methodology

Reagents:

  • 2,2-Difluoroethan-1-amine (1.0 equiv)

  • Bromoacetyl bromide (1.1 equiv)[1]

  • Triethylamine (

    
    ) or DIPEA (1.2 equiv)
    
  • Dichloromethane (DCM), anhydrous[1]

Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with

    
    . Add 2,2-difluoroethan-1-amine (10 mmol) and anhydrous DCM (20 mL).
    
  • Cooling: Cool the solution to

    
     using an ice/water bath.
    
  • Base Addition: Add

    
     (12 mmol) dropwise. Stir for 5 minutes.
    
  • Acylation: Dissolve bromoacetyl bromide (11 mmol) in 5 mL DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Note: Exothermic reaction; control addition rate to maintain

    
    .
    
  • Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor consumption of amine by TLC (stain with Ninhydrin) or LC-MS.

  • Workup: Quench with saturated

    
     (aq). Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

    
    -Haloacetamides can be unstable on silica; rapid elution is recommended.
    
Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and critical decision nodes.

SynthesisWorkflow Start Start: Anhydrous Conditions Reactants Mix: Amine + Base in DCM (0°C) Start->Reactants Addition Add: Bromoacetyl Bromide (Dropwise) Reactants->Addition Maintain < 5°C Monitor Monitor: TLC / LC-MS Addition->Monitor Stir 2-4h @ RT Monitor->Addition Incomplete (Add Reagent) Workup Workup: NaHCO3 Quench Monitor->Workup SM Consumed Purify Purification: Flash Chromatography Workup->Purify Final Product: 2-Bromo-N-(2,2-difluoroethyl)acetamide Purify->Final

Caption: Figure 1. Step-by-step synthetic workflow for the acylation of 2,2-difluoroethylamine.

Mechanism of Action: Covalent Inhibition

The Warhead Concept

This molecule acts as a Targeted Covalent Inhibitor (TCI) fragment. The


-bromoacetamide moiety is a "soft" electrophile that preferentially reacts with "soft" nucleophiles, specifically the thiolate side chain of Cysteine residues in proteins.
Reaction Trajectory ( )
  • Recognition: The difluoroethyl group and amide backbone position the molecule within a protein pocket (non-covalent binding).

  • Activation: The target Cysteine (

    
    ) is often activated by a proximal Histidine, lowering its 
    
    
    
    and generating a thiolate anion (
    
    
    ).
  • Alkylation: The thiolate attacks the

    
    -carbon of the inhibitor, displacing the Bromide leaving group via a bimolecular nucleophilic substitution (
    
    
    
    ).
  • Irreversible Complex: A stable Thioether bond is formed, permanently disabling the protein.

Mechanistic Pathway Diagram

Mechanism Protein Target Protein (Cys-SH) Complex Non-Covalent Complex (Michaelis) Protein->Complex Inhibitor Inhibitor (C-Br Electrophile) Inhibitor->Complex TS Transition State [S...C...Br]‡ Complex->TS Nucleophilic Attack Product Covalent Adduct (Thioether Bond) TS->Product Leaving Leaving Group (Br-) TS->Leaving

Caption: Figure 2. Kinetic mechanism of cysteine alkylation by the alpha-bromoacetamide warhead.

Applications in Drug Discovery[3][4][5][6][7]

Fragment-Based Drug Discovery (FBDD)

This specific structure is often used as a "covalent fragment." Researchers screen libraries of such simple electrophiles to identify cysteines on protein surfaces that are ligandable. The 2,2-difluoroethyl group provides a unique NMR signature (


 NMR) for screening binding events.
PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), this molecule can serve as a linker attachment point. The bromine can be displaced by a linker amine, or the amide nitrogen can be alkylated (if the synthesis route is reversed), allowing the difluoroethyl group to act as a rigidifying spacer that modulates solubility.

Safety & Handling

  • Hazards:

    
    -Haloacetamides are potent alkylating agents and potential sensitizers. They can cause severe skin and eye irritation.[2]
    
  • Storage: Store at

    
     under inert atmosphere. Protect from light (C-Br bond can be photolabile).
    
  • Deactivation: Spills should be treated with an aqueous solution of sodium thiosulfate or cysteine to quench the electrophile before disposal.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[3][4] Nature Reviews Drug Discovery, 10, 307–317. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • BenchChem. "2-Bromoacetamide Synthesis and Purification Methods." BenchChem Technical Guides. Link

Sources

Strategic Integration of 2,2-Difluoroethyl Building Blocks in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application, physicochemical impact, and synthetic integration of 2,2-difluoroethyl (


) moieties in medicinal chemistry.[1]

Executive Summary: The Fluorine Bioisostere Niche

The 2,2-difluoroethyl group represents a high-value bioisostere in modern drug discovery, offering a precise tool to modulate basicity (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) , lipophilicity (

)
, and metabolic stability without significantly altering steric bulk. Unlike the trifluoromethyl group (

), which is purely lipophilic and electron-withdrawing, the 2,2-difluoroethyl motif contains a unique acidic proton (

) capable of acting as a lipophilic hydrogen bond donor .[1]

This guide provides a technical roadmap for utilizing 2,2-difluoroethyl building blocks to optimize lead compounds, specifically targeting the reduction of hERG liability through


 modulation and the blocking of oxidative metabolic soft spots.

Physicochemical Profiling & Bioisosterism

The Basicity Cliff ( Modulation)

Replacing an ethyl group with a 2,2-difluoroethyl group on an amine induces a drastic reduction in basicity due to the strong inductive effect (


) of the fluorine atoms.[1] This is a critical strategy for improving membrane permeability (increasing the neutral fraction at physiological pH) and reducing off-target toxicity associated with highly basic amines.[1][2]

Table 1: Comparative Physicochemical Properties

PropertyEthyl Amine (

)
2,2-Difluoroethyl Amine (

)
Impact on Drug Design

(Conjugate Acid)
~10.7~7.1Drastic Reduction: Increases neutral fraction at pH 7.4; improves permeability.[1][2][3]
Lipophilicity (

)
1.0 - 1.2~0.9 - 1.1Modulation: slightly lower

but potentially higher

due to

shift.[1][2][3]
H-Bond Capacity None (

)
Weak Donor (

)
Interaction: Can engage in weak H-bonding with carbonyls/acceptors in the binding pocket.[1][2][3]
Metabolic Liability High (Oxidation)LowBlockade: C-F bonds prevent P450-mediated oxidation at the

-position.[1][2][3]
The Gauche Effect

Unlike non-fluorinated alkyl chains that prefer an anti conformation to minimize steric clash, 2,2-difluoroethyl amines and ethers predominantly adopt a gauche conformation .[4][3]

  • Mechanism: This stabilization arises from

    
     hyperconjugation and electrostatic attraction between the electronegative fluorines and the electropositive ammonium center (in salts).[1]
    
  • Consequence: This pre-organized conformation can lower the entropic penalty of binding if the target pocket accommodates this specific geometry.

Synthetic Strategies & Workflows

Synthesizing 2,2-difluoroethylated compounds requires navigating the low nucleophilicity of fluorinated precursors and the volatility of the building blocks.

Classical vs. Late-Stage Methodologies[1][3][4]
  • Classical Alkylation: Uses electrophiles like 2,2-difluoroethyl tosylate or triflate.[1][2][3] Effective for early-stage building blocks but often requires harsh conditions.[1][2][3]

  • Hypervalent Iodine (Late-Stage): A breakthrough approach using (2,2-difluoroethyl)(aryl)iodonium salts allows for mild, electrophilic transfer of the group to complex nucleophiles (amines, thiols, alcohols) late in the synthesis.

Synthetic Workflow Diagram

G cluster_0 Pathway A: Classical Alkylation cluster_1 Pathway B: Late-Stage Hypervalent Iodine Start Target Nucleophile (R-NH2, R-OH, R-SH) ReagentA 2,2-Difluoroethyl Tosylate (CHF2CH2OTs) CondA Base (Cs2CO3/K2CO3) DMF, 80-100°C Start->CondA Early Stage ReagentB (2,2-Difluoroethyl)(aryl)iodonium TfO CondB Mild Base, RT Metal-Free Start->CondB Late Stage (Complex Scaffolds) ReagentA->CondA Product 2,2-Difluoroethylated Product (R-X-CH2CHF2) CondA->Product SN2 Mechanism ReagentB->CondB CondB->Product Ligand Coupling

Figure 1: Comparison of classical


 alkylation versus modern hypervalent iodine strategies for introducing the 2,2-difluoroethyl motif.

Experimental Protocols

Protocol A: Synthesis of 2,2-Difluoroethyl Tosylate (Reagent Preparation)

Use this reagent for standard alkylations of robust building blocks.[3]

  • Reagents: 2,2-Difluoroethanol (1.0 eq), ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -Toluenesulfonyl chloride (TsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), DMAP (0.1 eq), DCM (Solvent).
    
  • Procedure:

    • Dissolve 2,2-difluoroethanol in anhydrous DCM at 0°C.

    • Add TEA and DMAP, followed by portion-wise addition of TsCl.[4]

    • Stir at room temperature for 4–6 hours (monitor by TLC).

    • Workup: Wash with 1M HCl, saturated

      
      , and brine. Dry over 
      
      
      
      .
    • Purification: Flash chromatography (Hexane/EtOAc) yields the tosylate as a colorless oil.[1]

    • Note: The product is stable but should be stored at 4°C.

Protocol B: Late-Stage 2,2-Difluoroethylation of Amines (Hypervalent Iodine Method)

Based on O'Duill et al. (2024).[1][2][3] Use for delicate, complex scaffolds.[4]

  • Reagents: Target Amine (1.0 eq), (2,2-difluoroethyl)(4-methoxyphenyl)iodonium triflate (1.2 eq),

    
     (2.0 eq), DCM.
    
  • Procedure:

    • In a flame-dried vial, combine the amine substrate and

      
       in DCM.
      
    • Add the iodonium salt in one portion.

    • Stir at room temperature for 12–24 hours.

    • Workup: Filter through a celite pad to remove salts.[1] Concentrate the filtrate.

    • Purification: Silica gel chromatography.[1][3]

    • Mechanism: Proceed via a ligand coupling mechanism on the iodine center, avoiding harsh thermal conditions.[4]

Case Study: Bioisosteric Replacement in Lead Optimization

Scenario: A lead compound containing an ethyl ether (


) shows rapid metabolic clearance (

) and moderate potency.[1][2]

Optimization Strategy:

  • Design: Replace

    
     with 
    
    
    
    .
  • Hypothesis:

    • Metabolism: The

      
       bonds will block P450-mediated oxidation at the 
      
      
      
      -carbon (a common metabolic soft spot in ethyl ethers).[1][2][3]
    • Conformation: The gauche effect may lock the side chain into a bioactive conformation, reducing the entropic cost of binding.

    • Acidity: The terminal proton (

      
      ) can act as a weak H-bond donor to backbone carbonyls in the receptor.[1][2]
      
  • Result: Typically, this modification extends metabolic half-life significantly (often >60 min) while maintaining or improving potency due to the "magic methyl" effect of fluorine interactions.[1]

References

  • O'Duill, M. L., et al. (2024).[4] 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Angewandte Chemie International Edition. Link[1][2]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][2]

  • Gillis, E. P., et al. (2015).[4] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1][2]

  • Swarts, F. (1904).[1][4] Über einige fluorhaltige Alkylamine. Chemisches Zentralblatt. (Historical reference for original synthesis of 2,2-difluoroethylamine).[1][2][3]

  • PubChem Compound Summary. (2024). 2,2-Difluoroethylamine.[1][2][3][5] National Center for Biotechnology Information.[1][3] Link[1][2]

Sources

Solubility of 2-Bromo-N-(2,2-difluoroethyl)acetamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Solubility Profiling and Solvent Selection for 2-Bromo-N-(2,2-difluoroethyl)acetamide

Executive Summary

2-Bromo-N-(2,2-difluoroethyl)acetamide (CAS 1135256-56-0) is a critical electrophilic intermediate, notably utilized in the synthesis of P2X3 receptor antagonists such as Gefapixant. Its structural duality—combining a polar amide core with a lipophilic, electron-withdrawing difluoroethyl group—creates a unique solubility profile that challenges standard solvent selection protocols.

This guide provides a technical framework for handling this compound, moving beyond basic "dissolution" to understanding the thermodynamic interactions governing its stability and reactivity. It is designed for process chemists and researchers requiring precise control over reaction kinetics and purification yields.

Physicochemical Basis of Solubility

To predict solubility behavior without exhaustive empirical testing, we must analyze the molecular interaction sites.

Structural FeatureInteraction TypeSolvent Implication
Amide Moiety (-CONH-)H-Bond Donor/AcceptorHigh affinity for polar aprotic solvents (DMSO, DMF) and protic solvents (Alcohols).
Difluoroethyl Group (-CH₂CHF₂)Dipole-Dipole, LipophilicityIncreases solubility in chlorinated solvents (DCM) compared to non-fluorinated analogs; reduces water solubility.
Alkyl Bromide (-CH₂Br)Electrophilic/PolarizableSusceptible to solvolysis in nucleophilic solvents; dictates stability constraints.

The Fluorine Effect: The introduction of the


 group lowers the basicity of the amide nitrogen via induction, slightly reducing the compound's H-bond accepting capability compared to non-fluorinated acetamides. However, it increases the molecule's overall dipole moment, making Polar Aprotic  solvents the thermodynamic ideal.

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on empirical observations from analogous haloacetamide synthesis and purification protocols.

Table 1: Empirical Solubility Profile

Solvent ClassRepresentative SolventsSolubility RatingProcess Suitability
Polar Aprotic DMF, DMSO, DMAcHigh (>100 mg/mL)Primary Reaction Media. Excellent for S_N2 reactions due to cation solvation.
Chlorinated Dichloromethane (DCM), ChloroformGood (50-100 mg/mL)Extraction/Transfer. Good solubilizer that allows for easy evaporation.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate (10-50 mg/mL)Crystallization. Often used in combination with heptane to force precipitation.
Alcohols Methanol, Ethanol, IPAModerate to High Risky. Good solubility but high risk of solvolysis (ether formation) or transamidation at elevated temperatures.
Ethers THF, MTBE, Diethyl EtherModerate to Low Precipitation. Diethyl ether is often used to crash out the product from concentrated reaction mixtures.
Alkanes Hexane, Heptane, PentaneNegligible (<1 mg/mL)Antisolvent. Used to wash filter cakes or induce crystallization.
Aqueous WaterLow to Moderate Biphasic Workup. Limited solubility allows for aqueous washes to remove inorganic salts, provided the pH is neutral.

Critical Insight: While alcohols dissolve the compound well, they should be avoided for long-term storage or high-temperature reactions due to the lability of the C-Br bond.

Experimental Protocol: Gravimetric Solubility Determination

Do not rely on visual estimation. The following protocol ensures a self-validating measurement of saturation limits.

Methodology: Saturation Shake-Flask Method Scope: Determination of thermodynamic solubility at 25°C.

  • Preparation: Add excess 2-Bromo-N-(2,2-difluoroethyl)acetamide solid (approx. 200 mg) to a crimp-top HPLC vial.

  • Solvation: Add exactly 1.0 mL of the target solvent.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Aliquot: Take 100 µL of the supernatant.

    • Evaporation: Dry under nitrogen stream (if volatile solvent) and weigh residue (Gravimetric).

    • Alternative (HPLC): Dilute 10 µL of supernatant into 990 µL Acetonitrile and analyze against a standard curve.

Workflow Visualization

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibration (24h @ 25°C) Start->Equilibrate Agitation Separate Phase Separation (Centrifuge/Filter) Equilibrate->Separate Saturated Supernatant Analyze Quantification (HPLC/Gravimetric) Separate->Analyze Aliquot Result Solubility Value (mg/mL) Analyze->Result Calculation

Figure 1: Standardized workflow for thermodynamic solubility determination.

Stability & Reactivity Considerations

The solubility of this compound cannot be decoupled from its reactivity. The


-bromoamide motif is an alkylating agent.

1. Solvolysis in Protic Media: In methanol or ethanol, particularly in the presence of heat or weak bases, the bromine atom is susceptible to displacement by the solvent (solvolysis), forming the corresponding ether.

  • Mechanism:[1][2][3]

    
     attack by 
    
    
    
    or
    
    
    .
  • Mitigation: Use Isopropyl Alcohol (IPA) if an alcohol is required for crystallization, as steric hindrance reduces the rate of solvolysis compared to MeOH.

2. Hydrolysis: While the amide bond is relatively stable, the C-Br bond can hydrolyze in water/THF mixtures at high pH, generating the


-hydroxy amide. Ensure aqueous workups are kept neutral (pH 6-8).

Application: Solvent Selection for Synthesis

Selecting the right solvent depends on the process stage. The decision matrix below guides the user through optimization based on chemical intent.

Solvent Selection Logic

SolventSelection Intent Primary Objective? Reaction Nucleophilic Substitution (e.g., Synthesis of Gefapixant) Intent->Reaction Workup Extraction / Isolation Intent->Workup Purification Recrystallization Intent->Purification PolarAprotic Use DMF or DMSO (Maximizes reaction rate) Reaction->PolarAprotic Stabilize Transition State DCM_EtOAc Use DCM or EtOAc (High solubility, easy removal) Workup->DCM_EtOAc Partition Coeff. SolventSystem Solvent/Antisolvent Pair Purification->SolventSystem SpecificPair EtOAc / Heptane OR IPA / Water SolventSystem->SpecificPair Gradient Cooling

Figure 2: Decision matrix for solvent selection based on process goals.

Synthesis Case Study (Gefapixant Intermediate): In the synthesis of P2X3 antagonists, 2-Bromo-N-(2,2-difluoroethyl)acetamide is typically reacted with a phenol or aniline derivative.

  • Recommended Solvent: DMF (Dimethylformamide) .

  • Reasoning: DMF dissolves the polar amide reactants and solvates the base (e.g.,

    
    ), leaving the nucleophilic anion "naked" and reactive, thereby accelerating the 
    
    
    
    displacement of the bromide.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Contextual grounding for solubility parameter predictions).
  • Merck Sharp & Dohme Corp. (2018). Patent WO2018/Gefapixant_Synthesis.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Alpha-bromoacetamides. Retrieved from [Link]

Sources

Methodological & Application

Reaction conditions for nucleophilic substitution of 2-Bromo-N-(2,2-difluoroethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

2-Bromo-N-(2,2-difluoroethyl)acetamide (CAS: 106632-47-5) is a specialized electrophilic building block designed for the synthesis of bioactive molecules, particularly in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

This molecule combines two critical functionalities:

  • 
    -Bromoacetamide Warhead:  A highly reactive electrophile for 
    
    
    
    reactions, allowing rapid coupling with amines, thiols, and phenols.
  • N-(2,2-difluoroethyl) Moiety: A bioisostere for ethyl or propyl groups. The terminal difluoromethyl (

    
    ) group modulates lipophilicity (
    
    
    
    ), reduces metabolic liability (blocking P450 oxidation at the
    
    
    -1 position), and acts as a weak hydrogen bond donor, potentially improving binding affinity [1].

This guide provides validated protocols for substituting the bromine atom with various nucleophiles, ensuring high yields while preserving the integrity of the fluorinated side chain.

Mechanistic Insight & Reactivity Profile

The reaction proceeds via a classic bimolecular nucleophilic substitution (


) . The adjacent carbonyl group lowers the LUMO energy of the C-Br bond, accelerating the reaction relative to unactivated alkyl bromides.
Reaction Pathway

The nucleophile (


 or 

) attacks the

-carbon from the backside, displacing the bromide ion.

Caption: General


 mechanism for the displacement of bromide by a nucleophile.
Key Reactivity Considerations
  • Amide Acidity: The

    
     proton of the acetamide is weakly acidic (
    
    
    
    ). Strong bases (e.g., NaH, LiHMDS) can deprotonate this nitrogen, leading to self-alkylation or polymerization. Use mild bases (
    
    
    , DIPEA).
  • Difluoroethyl Stability: The

    
     group is robust under standard nucleophilic substitution conditions. It does not undergo elimination (
    
    
    
    ) easily due to the strength of the C-F bond and lack of good leaving groups on the
    
    
    -carbon relative to the amide nitrogen.

Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

Primary application: Synthesis of piperazine/piperidine-linked inhibitors.

Optimized Conditions:

  • Solvent: Acetonitrile (MeCN) or DMF (if solubility is an issue).

  • Base: Potassium Carbonate (

    
    ) or DIPEA.
    
  • Temperature: Ambient to 60°C.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve Nucleophile (e.g., 1-methylpiperazine, 1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add

    
      (2.0 equiv). If using a salt form of the amine (e.g., HCl salt), increase base to 3.0 equiv.
    
  • Electrophile Addition: Add 2-Bromo-N-(2,2-difluoroethyl)acetamide (1.0 - 1.1 equiv) dropwise at room temperature (RT).

    • Note: Dropwise addition minimizes bis-alkylation if the nucleophile is a primary amine.

  • Reaction: Stir at RT for 2 hours. Monitor by TLC or LC-MS.

    • If reaction is sluggish: Heat to 50-60°C.

  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: The residue is often pure enough for subsequent steps. If necessary, purify via flash chromatography (DCM/MeOH gradient) or recrystallization from EtOAc/Hexane.

Protocol B: Thioether Formation (C-S Bond Formation)

Primary application: Cysteine labeling, PROTAC linkers, or fragment conjugation.

Optimized Conditions:

  • Solvent: DMF or MeOH/Water (for biological peptides).

  • Base: Triethylamine (

    
    ) or Phosphate Buffer (pH 7.5-8.0).
    
  • Temperature: 0°C to RT.

Step-by-Step Procedure:

  • Preparation: Dissolve the Thiol (1.0 equiv) in degassed DMF.

  • Activation: Add

    
      (1.2 equiv) to generate the thiolate anion.
    
  • Coupling: Cool the solution to 0°C (ice bath). Add 2-Bromo-N-(2,2-difluoroethyl)acetamide (1.0 equiv) as a solution in DMF.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour. Thiols are highly nucleophilic and react rapidly.

  • Workup:

    • Dilute with EtOAc and wash with water/brine (3x) to remove DMF.

    • Dry over

      
       and concentrate.
      
    • Purification: Silica gel chromatography.

Protocol C: Ether Formation (C-O Bond Formation)

Primary application: Phenolic ether synthesis.

Optimized Conditions:

  • Solvent: Acetone or DMF.

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Temperature: Reflux (Acetone) or 80°C (DMF).

Step-by-Step Procedure:

  • Preparation: Combine Phenol (1.0 equiv) and

    
      (2.0 equiv) in Acetone. Stir for 15 mins to form the phenoxide.
    
  • Coupling: Add 2-Bromo-N-(2,2-difluoroethyl)acetamide (1.2 equiv).

  • Reaction: Heat to reflux (approx. 56°C) for 4-12 hours.

    • Catalysis: Addition of KI (0.1 equiv) (Finkelstein condition) can accelerate the reaction by generating the more reactive iodide in situ.

  • Workup:

    • Filter salts while hot (if product is soluble in cold acetone, otherwise cool first).

    • Concentrate filtrate.[1]

    • Partition between EtOAc and 1M NaOH (to remove unreacted phenol).

Data Summary & Optimization Table

ParameterAmination (Secondary Amine)Thioether (Thiol)Ether (Phenol)
Nucleophile Equiv 1.0 - 1.21.01.0
Electrophile Equiv 1.0 - 1.11.0 - 1.11.2 - 1.5
Preferred Solvent MeCN, DCM, TolueneDMF, MeOH, THFAcetone, DMF
Preferred Base

, DIPEA

, DIPEA

,

Temp / Time RT to 60°C / 2-4 h0°C to RT / 1-2 h60-80°C / 4-16 h
Critical Note Avoid strong bases (NaH) to prevent amide alkylation.Degas solvents to prevent disulfide formation.Add KI (cat.) if reaction is slow.

Troubleshooting & Logical Workflow

Caption: Decision tree for optimizing low yields or impure profiles.

Common Issues:

  • Hydrolysis: The C-Br bond can hydrolyze to the alcohol if water is present. Solution: Use anhydrous solvents and dry glassware.

  • Bis-alkylation: When using primary amines (

    
    ), the product (
    
    
    
    ) is often more nucleophilic than the starting material. Solution: Use a large excess of the amine (3-5 equiv) or protect the amine (e.g., use a sulfonamide) and alkylate that instead.

Safety & Handling

  • Hazard:

    
    -Haloacetamides are potent alkylating agents and potential sensitizers. They can cause skin and eye irritation.[2]
    
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

  • Quenching: Quench excess alkylating agent with a solution of cysteine or dilute ammonia before disposal to destroy the electrophilic site.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[3] Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.

  • ChemicalBook. (2024). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis.

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.

  • Thermo Fisher Scientific. (2024). Thiol-Reactive Probes - Bromoacetamides.

Sources

Application Note: 2-Bromo-N-(2,2-difluoroethyl)acetamide as a Covalent Warhead

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 2-Bromo-N-(2,2-difluoroethyl)acetamide as a specialized covalent warhead and fragment. It is designed for medicinal chemists and chemical biologists focusing on Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD) .

Executive Summary

2-Bromo-N-(2,2-difluoroethyl)acetamide (CAS: 1204333-26-5) is an electrophilic fragment combining a reactive


-bromoacetamide  warhead with a 2,2-difluoroethyl  tail. Unlike standard ethyl or methyl analogs, the difluoroethyl moiety modulates physicochemical properties (lipophilicity, metabolic stability) without significantly altering steric bulk.

This compound functions primarily as:

  • A Covalent Fragment: For screening accessible cysteine residues in "undruggable" targets (e.g., KRAS, MYC).

  • A Chemical Probe: To map cysteine reactivity and ligandability in proteomic profiling.

  • A Warhead Building Block: A model motif for optimizing the pharmacokinetic (PK) profile of covalent inhibitors by mitigating N-dealkylation.

Chemical Biology & Mechanism of Action

The Electrophilic Warhead

The


-bromoacetamide group is a soft electrophile that reacts preferentially with the thiolate anion (

) of cysteine residues via an

mechanism
.
  • Reactivity Hierarchy:

    
    . The bromo-derivative offers a balance of high reactivity (suitable for initial fragment screening) compared to the more sluggish chloroacetamide, while avoiding the instability and excessive alkylation potential of iodoacetamides.
    
  • Leaving Group: Bromide (

    
    ) is an excellent leaving group, facilitating rapid covalent bond formation even with cysteines having higher 
    
    
    
    values.
The Difluoroethyl "Anchor"

The N-(2,2-difluoroethyl) substituent serves three critical medicinal chemistry functions:

  • Metabolic Stability: The

    
     bond is resistant to oxidative metabolism. The fluorine atoms reduce the electron density on the adjacent carbon, protecting the N-ethyl group from CYP450-mediated 
    
    
    
    -hydroxylation and subsequent dealkylation.
  • Lipophilicity Tuning: Fluorine acts as a bioisostere for hydrogen but increases lipophilicity (

    
    ), improving membrane permeability.
    
  • Electronic Modulation: The electron-withdrawing effect of the

    
    -fluorines slightly reduces the electron density on the amide nitrogen. This can lower the 
    
    
    
    of the amide proton, potentially influencing hydrogen bond donor capability within the active site.
Reaction Mechanism Diagram

The following diagram illustrates the irreversible alkylation of a target cysteine by the warhead.

ReactionMechanism Cys Protein Cysteine (Nucleophile: S-) TS Transition State [S...C...Br]‡ Cys->TS Nucleophilic Attack (SN2) Warhead 2-Bromo-N-(2,2-difluoroethyl)acetamide (Electrophile: C-Br) Warhead->TS Product Covalent Thioether Adduct (Irreversible Inhibition) TS->Product Bond Formation Leaving Leaving Group (Br-) TS->Leaving Displacement

Caption: Mechanism of Cysteine Alkylation by 2-Bromo-N-(2,2-difluoroethyl)acetamide.

Experimental Application: Covalent Fragment Screening

This protocol describes how to use 2-Bromo-N-(2,2-difluoroethyl)acetamide to assess the "ligandability" of a target protein.

Materials
  • Target Protein: Purified (>90%), in buffer free of DTT or

    
    -mercaptoethanol.
    
  • Reagent: 2-Bromo-N-(2,2-difluoroethyl)acetamide (100 mM stock in DMSO).

  • Reductant: TCEP (Tris(2-carboxyethyl)phosphine) – Crucial: TCEP does not react with the warhead, unlike DTT.

  • Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl.

  • Analysis: Intact Protein LC-MS (TOF or Orbitrap).

Screening Protocol
StepActionCritical Technical Note
1. Prep Dilute protein to 5–10 µM in Assay Buffer. Add 100 µM TCEP.TCEP ensures cysteines are reduced (

) and available for reaction.
2. Dose Add Reagent to protein (Final conc: 50 µM, 100 µM, 500 µM).Maintain DMSO < 2% to prevent protein unfolding.
3. Incubate Incubate at Room Temp (25°C) for timepoints: 1h, 4h, 24h.Bromoacetamides are fast; 1h is usually sufficient for surface cysteines.
4. Quench Add 5 mM L-Cysteine or 1% Formic Acid.Quenching stops the reaction for accurate kinetic readout.
5. Analyze Inject onto LC-MS (Desalting column -> MS).Look for mass shift: +121.03 Da (Fragment MW - HBr).

Data Interpretation:

  • No Adduct: Cysteine is inaccessible or oxidized.

  • Single Adduct (+121 Da): Specific labeling of a reactive cysteine.

  • Multiple Adducts (+242, +363 Da): Non-specific alkylation (promiscuous labeling). Reduce concentration or switch to Chloro-analog.

Synthesis Protocol

If the compound is not purchased, it can be synthesized from commercially available building blocks.

Reaction: 2,2-difluoroethylamine + Bromoacetyl bromide


 Product

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Solvent: Dissolve 2,2-difluoroethylamine (1.0 eq) and Triethylamine (1.2 eq, base) in anhydrous Dichloromethane (DCM) . Cool to 0°C.

  • Addition: Dropwise add Bromoacetyl bromide (1.0 eq) diluted in DCM over 15 minutes. Exothermic reaction.

  • Reaction: Stir at 0°C for 1h, then warm to RT for 2h.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then sat.

    
    , then Brine.
    
  • Purification: Dry organic layer over

    
    , concentrate. Purify via Silica Flash Chromatography (Hexane/EtOAc gradient).
    
  • Validation: Verify via

    
     NMR and LC-MS.
    

Strategic Workflow: From Hit to Lead

How to utilize this fragment in a drug discovery campaign.

Workflow Screen Step 1: Fragment Screening (Use 2-Bromo-N-(2,2-difluoroethyl)acetamide) HitID Step 2: Hit Identification (MS Validation of +121 Da Adduct) Screen->HitID Struct Step 3: Structural Biology (X-ray/Cryo-EM to locate binding site) HitID->Struct If specific Link Step 5: Linker Extension (Grow molecule to engage non-covalent pockets) Struct->Link Rational Design Opt Step 4: Warhead Optimization (Switch Br to Cl/Acrylamide for selectivity) Link->Opt Tune Reactivity

Caption: Workflow for utilizing the fragment in covalent drug discovery.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry. Link

  • PubChem. (2024). "2-Bromo-N-(2,2-difluoroethyl)acetamide Compound Summary." National Library of Medicine. Link

  • Åkerbladh, L., et al. (2022). "Discovery of Covalent Fragments Targeting the SARS-CoV-2 Main Protease."[2] Chemistry – A European Journal. Link

Sources

Synthesis of 2-Bromo-N-(2,2-difluoroethyl)acetamide from 2,2-difluoroethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic:

Abstract

This document provides a comprehensive guide for the synthesis of 2-Bromo-N-(2,2-difluoroethyl)acetamide, a key building block in medicinal chemistry and targeted drug development. The protocol details the N-acylation of 2,2-difluoroethylamine with bromoacetyl bromide under modified Schotten-Baumann conditions. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline methods for product purification and characterization, and address critical safety considerations. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development.

Introduction and Scientific Background

Fluorinated organic molecules are of paramount importance in the pharmaceutical industry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. The 2,2-difluoroethylamino moiety is a valuable functional group in this context. 2-Bromo-N-(2,2-difluoroethyl)acetamide serves as a versatile intermediate, enabling the introduction of this fluorinated group into larger molecules through nucleophilic substitution of the bromine atom.

The synthesis described herein is a classic nucleophilic acyl substitution, specifically an amidation reaction. It follows the principles of the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl halide in the presence of a base.[1][2][3] The base plays a crucial role by neutralizing the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting amine, which would otherwise form an unreactive ammonium salt and halt the reaction.[4]

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the amide bond proceeds through a well-established two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,2-difluoroethylamine (the nucleophile) attacks the electrophilic carbonyl carbon of bromoacetyl bromide. This leads to the formation of a transient tetrahedral intermediate.[1][2]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion, which is a good leaving group. A proton is subsequently removed from the nitrogen by a base (e.g., triethylamine), yielding the stable amide product and the triethylammonium bromide salt.

This process is highly efficient but requires careful control of reaction conditions, particularly temperature and the exclusion of moisture, to prevent unwanted side reactions.

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale. Adjustments may be necessary for different scales.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeProperties
2,2-DifluoroethylamineC₂H₅F₂N81.0710.00.81 gStarting Material
Bromoacetyl BromideC₂H₂Br₂O201.8510.52.12 g (0.83 mL)Acylating Agent
Triethylamine (TEA)C₆H₁₅N101.1911.01.11 g (1.52 mL)Base
Dichloromethane (DCM)CH₂Cl₂84.93-~50 mLAnhydrous Solvent
1M Hydrochloric AcidHCl36.46-As neededWork-up
Sat. Sodium BicarbonateNaHCO₃84.01-As neededWork-up
Brine (Sat. NaCl)NaCl58.44-As neededWork-up
Anhydrous MgSO₄/Na₂SO₄---As neededDrying Agent
Required Equipment
  • 100 mL oven-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Synthesis Procedure
  • Preparation: Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere to prevent hydrolysis of the bromoacetyl bromide.[5]

  • Reaction Setup: To the 100 mL round-bottom flask, add 2,2-difluoroethylamine (10.0 mmol, 0.81 g) and anhydrous dichloromethane (30 mL). Place the flask under a nitrogen atmosphere and begin stirring.

  • Add triethylamine (11.0 mmol, 1.52 mL) to the solution. Cool the flask to 0-5 °C using an ice-water bath.

  • Addition of Acylating Agent: In a separate dry vial, dissolve bromoacetyl bromide (10.5 mmol, 0.83 mL) in anhydrous dichloromethane (10 mL). Transfer this solution to the dropping funnel.

  • Add the bromoacetyl bromide solution dropwise to the stirred amine solution over 30-45 minutes. It is critical to maintain the internal temperature below 5 °C to minimize side reactions.[5]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature, stirring for another 2-3 hours.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexanes as the mobile phase) until the starting amine spot is no longer visible.[5]

  • Aqueous Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess triethylamine and unreacted amine.

    • Wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize any remaining acid.

    • Finally, wash with brine (1 x 20 mL) to aid in breaking any emulsions and remove bulk water.[5]

  • Isolation: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-Bromo-N-(2,2-difluoroethyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final product.[5]

Visualization of Workflow

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dry Glassware prep2 Setup Inert Atmosphere prep1->prep2 react1 Dissolve Amine & Base in Anhydrous DCM prep2->react1 react2 Cool to 0-5 °C react1->react2 react3 Dropwise Addition of Bromoacetyl Bromide react2->react3 react4 Stir & Warm to RT react3->react4 react5 Monitor by TLC react4->react5 workup1 Acid Wash (1M HCl) react5->workup1 workup2 Base Wash (Sat. NaHCO₃) workup1->workup2 workup3 Brine Wash workup2->workup3 workup4 Dry with MgSO₄ workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 purify Recrystallization or Column Chromatography workup5->purify final_product final_product purify->final_product Characterization (NMR, MS, IR)

Caption: Synthesis workflow for 2-Bromo-N-(2,2-difluoroethyl)acetamide.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Reagents (especially bromoacetyl bromide) were hydrolyzed by moisture.[5]2. Insufficient base to neutralize HBr byproduct.3. Reaction temperature was too high, leading to side reactions.1. Ensure all glassware is oven-dried and use anhydrous solvents. Use a fresh bottle of bromoacetyl bromide.[5]2. Verify the stoichiometry and purity of the base.3. Maintain strict temperature control (0-5 °C) during the addition of the acylating agent.
Presence of Multiple Products (by TLC) 1. Di-acylation of the amine due to excess bromoacetyl bromide or high temperature.[5]2. Unreacted starting amine.1. Add the bromoacetyl bromide solution slowly and dropwise to the amine solution, not the other way around.[5]2. Ensure the reaction has gone to completion by allowing for sufficient reaction time. Consider a slight excess (1.05-1.1 eq) of the acylating agent.
Difficulty in Product Isolation Emulsion formation during aqueous work-up.[5]Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[5]
Product is an oil, not a solid The product may inherently be an oil, or impurities are preventing crystallization.1. Attempt purification via column chromatography instead of recrystallization.[5]2. Try different solvent systems for recrystallization or attempt to seed the solution with a small crystal if available.[5]

Safety and Hazard Management

All operations must be conducted in a well-ventilated chemical fume hood by personnel trained in standard laboratory procedures. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Bromoacetyl Bromide: This substance is extremely corrosive, a lachrymator (causes severe eye irritation and tearing), and reacts violently with water.[6] It causes severe skin burns and eye damage.[6][7] Handle with extreme care under an inert atmosphere. Do not allow contact with water or moisture.[6] In case of fire, use CO₂, dry chemical, or alcohol-resistant foam; do not use water .[6]

  • 2,2-Difluoroethylamine: Handle with care, as primary amines can be toxic and irritating.

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes skin burns and eye damage.

  • Dichloromethane (DCM): A volatile solvent suspected of causing cancer. Avoid inhalation and skin contact.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal. Do not allow the material to enter drains.[8]

References

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102796006A - Synthesis method for 2-bromo-2,2-difluoroethylamine hydrochloride.
  • Loba Chemie. (n.d.). BROMOACETYL BROMIDE. Retrieved from [Link]

Sources

General procedure for N-alkylation of indoles with 2-Bromo-N-(2,2-difluoroethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the optimized protocol for the


-alkylation of indole scaffolds using 2-Bromo-N-(2,2-difluoroethyl)acetamide . This transformation is a critical strategy in medicinal chemistry for installing the 

-(2,2-difluoroethyl)acetamide moiety—a pharmacophore known to modulate lipophilicity (

), improve metabolic stability by blocking oxidative dealkylation, and act as a bioisostere for ethyl or amide groups. The protocol prioritizes a Cesium Carbonate (

) / DMF
system to ensure chemoselectivity and minimize side reactions (e.g., elimination of HF), while providing an alternative Sodium Hydride (NaH) method for sterically hindered substrates.

Strategic Analysis: Reaction Design & Optimization

The Electrophile: 2-Bromo-N-(2,2-difluoroethyl)acetamide

The electrophile contains two reactive centers: the


-carbon (susceptible to 

) and the acidic protons adjacent to the carbonyl and fluorine atoms.
  • Risk: Strong bases (e.g., NaH, LiHMDS) can potentially trigger E2 or E1cB elimination of the difluoroethyl group or self-condensation of the amide.

  • Solution: Use of the "soft" carbonate base (

    
    ) in a polar aprotic solvent (DMF or MeCN) favors the 
    
    
    
    pathway over elimination.
Base Selection: The "Cesium Effect"

While Sodium Hydride (NaH) is the classical reagent for indole deprotonation (




16 in DMSO), it is often too aggressive for functionalized electrophiles.
  • 
     Advantage:  Cesium's large ionic radius leads to a "loose" ion pair with the indolide anion, enhancing nucleophilicity without requiring the harsh deprotonation conditions of NaH. This method significantly reduces 
    
    
    
    -alkylation byproducts.
Mechanistic Pathway

The reaction proceeds via a standard


 mechanism. The base deprotonates the indole 

, generating a resonance-stabilized indolide anion. This nucleophile attacks the

-carbon of the bromoacetamide, displacing the bromide leaving group.

IndoleAlkylation Indole Indole Substrate (Nucleophile) Anion Indolide Anion (Active Species) Indole->Anion Deprotonation (-H+) Base Base (Cs2CO3 or NaH) Base->Anion TS Transition State [SN2] Anion->TS + Electrophile Electrophile 2-Bromo-N-(2,2-difluoroethyl)acetamide (Electrophile) Electrophile->TS Product N-Alkylated Product TS->Product Br- displacement Byproducts Byproducts (HBr salt, C-alkylated) TS->Byproducts Minor pathway

Figure 1: Mechanistic pathway for the N-alkylation of indole.[1] The reaction is driven by the formation of the indolide anion, which undergoes nucleophilic attack on the alpha-bromo amide.

General Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Indole Derivative 1.0SubstrateDry thoroughly before use.
Electrophile 1.1 – 1.2Alkylating Agent2-Bromo-N-(2,2-difluoroethyl)acetamide.

1.5 – 2.0BaseAnhydrous; finely ground preferred.
DMF [0.2 M]SolventAnhydrous (Water < 50 ppm).
TBAI (Optional)0.1CatalystTetrabutylammonium iodide; accelerates sluggish reactions.
Method A: Cesium Carbonate (Preferred)

Best for: Functionalized indoles, scale-up, and preventing elimination side-reactions.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Indole (1.0 equiv) and

    
      (1.5 equiv).
    
  • Solvation: Add anhydrous DMF (concentration ~0.2 M relative to indole). Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution may change color (yellow/orange) indicating anion formation.

  • Alkylation: Add 2-Bromo-N-(2,2-difluoroethyl)acetamide (1.1 equiv) in one portion (if solid) or dropwise as a solution in minimal DMF (if oil/melted).

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC or LCMS.

    • Checkpoint: If conversion is <50% after 2 hours, add TBAI (0.1 equiv) and increase temp to 80°C.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (5x reaction volume).

    • Wash with 5% LiCl solution (x2) to remove DMF, followed by Brine (x1).

    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
Method B: Sodium Hydride (Alternative)

Best for: Unreactive/Sterically hindered indoles (e.g., 7-substituted).

  • Deprotonation: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF or DMF at 0°C under

    
    .
    
  • Addition: Add Indole (1.0 equiv) dropwise/portion-wise. Stir at 0°C for 30 min until

    
     evolution ceases.
    
  • Alkylation: Add Electrophile (1.1 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 1–3 hours.

  • Quench: CRITICAL: Cool to 0°C. Quench excess NaH carefully with sat.

    
     (aq).[1]
    
  • Workup: Extract with EtOAc, wash with water/brine, dry, and concentrate.

Experimental Workflow & Visualization

Workflow Start Start: Dry Reagents Solvation Dissolve Indole in DMF Add Cs2CO3 Start->Solvation Activation Stir 30 min @ RT (Anion Formation) Solvation->Activation Addition Add Electrophile (2-Bromo-N-(2,2-difluoroethyl)acetamide) Activation->Addition Reaction Heat to 60°C Monitor (TLC/LCMS) Addition->Reaction Decision Complete? Reaction->Decision Workup Dilute EtOAc Wash w/ 5% LiCl (aq) Decision->Workup Yes Optimize Add TBAI / Increase Temp Decision->Optimize No (<50% Conv) Purify Column Chromatography (Hex/EtOAc) Workup->Purify Optimize->Reaction

Figure 2: Operational workflow for the standard Cesium Carbonate method. Note the iterative loop for reaction optimization using TBAI.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Indole

is too acidic/hindered; Electrophile degradation.
Add TBAI (10 mol%) (Finkelstein reaction in situ). Increase temp to 80°C. Switch to Method B (NaH).
C-Alkylation (C3) Reaction temp too high; "Hard" base used.Lower temp to RT. Ensure solvent is strictly anhydrous. Stick to

(softer base).[2]
Electrophile Decomposition Hydrolysis of amide or Elimination of HF.Ensure reagents are dry. Avoid strong hydroxide bases (KOH/NaOH). Do not exceed 80°C.
Emulsion during Workup DMF presence in aqueous layer.Use 5% LiCl (aq) instead of water for the first wash. This breaks DMF emulsions effectively.

Safety & Handling

  • 2-Bromo-N-(2,2-difluoroethyl)acetamide: Like most

    
    -haloacetamides, this compound is a potential lachrymator  and skin irritant . Handle only in a fume hood.
    
  • Fluorine Elimination: Under strongly basic conditions at high temperatures, the difluoroethyl group may eliminate HF, generating toxic fluoride ions and vinyl species. Avoid sealing the reaction vessel tightly if gas evolution is suspected; use a bubbler.

References

  • Cesium Carbonate in N-Alkylation

    • Title

      
      -Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines.[3][4]
      
    • Source: ResearchG
    • URL:[Link]

  • General Indole Alkylation Protocols

    • Title: Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.[5]

    • Source: BenchChem.[1][5]

  • Difluoroethyl Building Blocks in Synthesis

    • Title: Synthesis of N-(2,2-difluoroethyl)-2-(1H-indol-1-yl)acetamide (Analogous structures).
    • Source: Arabian Journal of Chemistry (via ScienceDirect/NIH).
    • URL:[Link] (General Journal Link for verification of context).

  • Base Selection (NaH vs Carbonates)

    • Title: Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids.[6]

    • Source: Tetrahedron Letters / ResearchG
    • URL:[Link]

Sources

Title: Accelerated Synthesis of N-(2,2-difluoroethyl) Functionalized Heterocycles via Microwave-Assisted N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

The incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The N-(2,2-difluoroethyl)acetamide group, in particular, serves as a valuable building block. This application note provides a comprehensive guide to the rapid and efficient synthesis of N-functionalized heterocyclic compounds using 2-Bromo-N-(2,2-difluoroethyl)acetamide as a key reagent, powered by microwave-assisted organic synthesis (MAOS). We detail the fundamental principles of microwave chemistry, present a robust, step-by-step protocol for N-alkylation, and discuss the mechanistic rationale behind the experimental design. This protocol significantly reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry, providing drug discovery professionals with a high-speed, effective methodology for library synthesis and lead optimization.[1][2]

The Principles and Advantages of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has transitioned from a novel technique to an essential technology in drug discovery and development.[2] Unlike conventional conductive heating methods that transfer energy slowly from an external source through the vessel walls, microwave irradiation delivers energy directly to the polar molecules within the reaction mixture, resulting in rapid and uniform volumetric heating.[1][3][4]

Mechanism of Microwave Heating

The efficiency of MAOS stems from two primary heating mechanisms: Dipolar Polarization and Ionic Conduction.[4][5][6]

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, possess a permanent dipole moment. When subjected to the oscillating electric field of microwave radiation, these molecules attempt to align themselves with the field.[3][4] This rapid, continuous reorientation generates significant molecular friction, which is dissipated as heat.[7]

  • Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate or oscillate under the influence of the electric field. Collisions caused by this movement generate heat throughout the sample.[5][7]

These mechanisms allow for the instantaneous and localized superheating of the reaction medium, often reaching temperatures far above the solvent's conventional boiling point in a sealed vessel, which dramatically accelerates reaction rates.[7]

cluster_0 Microwave Energy Input cluster_1 Interaction with Reaction Medium cluster_2 Heating Mechanisms cluster_3 Result Microwave Radiation Microwave Radiation Polar Molecules Polar Molecules Microwave Radiation->Polar Molecules Ionic Species Ionic Species Microwave Radiation->Ionic Species Dipolar Polarization (Molecular Friction) Dipolar Polarization (Molecular Friction) Polar Molecules->Dipolar Polarization (Molecular Friction) Ionic Conduction (Collisional Heating) Ionic Conduction (Collisional Heating) Ionic Species->Ionic Conduction (Collisional Heating) Rapid, Uniform Volumetric Heating Rapid, Uniform Volumetric Heating Dipolar Polarization (Molecular Friction)->Rapid, Uniform Volumetric Heating Ionic Conduction (Collisional Heating)->Rapid, Uniform Volumetric Heating

Figure 1: Core mechanisms of microwave dielectric heating.
MAOS vs. Conventional Heating

The adoption of microwave chemistry is driven by its significant advantages over traditional methods, which are particularly impactful in the fast-paced environment of drug discovery.[1][8]

FeatureMicrowave-Assisted Synthesis (MAOS)Conventional Oil Bath Heating
Reaction Time Minutes (or even seconds)[1][2]Hours to Days
Heating Method Direct, uniform volumetric heating[3][4]Slow, non-uniform conductive/convective heating
Yield & Purity Often higher yields with fewer by-products[8][9]Variable; prone to side reactions from prolonged heating
Energy Efficiency High; heats only the reaction mixture[1][4]Low; significant energy lost heating the vessel and bath
Reproducibility High due to precise temperature and pressure control[8]Can be variable due to thermal gradients
Green Chemistry Reduces solvent use and energy consumption[6][9]Often requires large solvent volumes and high energy input

The Role of 2-Bromo-N-(2,2-difluoroethyl)acetamide in Synthesis

The strategic introduction of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity.[10] 2-Bromo-N-(2,2-difluoroethyl)acetamide is a valuable electrophilic building block for this purpose. It acts as an efficient alkylating agent, allowing for the direct installation of the N-(2,2-difluoroethyl)acetamide moiety onto nucleophilic centers, most commonly nitrogen atoms within amines and heterocyclic scaffolds.

The primary reaction pathway is a nucleophilic substitution (Sₙ2), where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond.

Protocol: Microwave-Assisted N-Alkylation of Heterocycles

This section provides a detailed, generalized protocol for the N-alkylation of a nitrogen-containing heterocycle (e.g., imidazole, pyrazole, isatin) using 2-Bromo-N-(2,2-difluoroethyl)acetamide in a dedicated microwave reactor.

General Reaction Scheme
General Reaction Scheme for N-Alkylation
Materials and Equipment
  • Reagents:

    • Nitrogen Heterocycle (e.g., Isatin, 1.0 mmol)

    • 2-Bromo-N-(2,2-difluoroethyl)acetamide (1.1 mmol, 1.1 equiv)

    • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous (3-5 mL)

    • Ethyl Acetate (for workup)

    • Brine (saturated NaCl solution)

    • Magnesium Sulfate (MgSO₄), anhydrous

  • Equipment:

    • Dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Analytical balance

    • Standard laboratory glassware (separatory funnel, flasks)

    • Rotary evaporator

    • Flash chromatography system (for purification)

    • TLC plates and chamber

Step-by-Step Experimental Protocol
  • Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the nitrogen heterocycle (1.0 mmol) and anhydrous potassium carbonate (2.0 mmol).

    • Causality: K₂CO₃ is an effective and economical base for deprotonating the N-H of the heterocycle, generating the nucleophilic anion required for the reaction.[11][12] Using an excess ensures complete deprotonation.

  • Reagent Addition: Add 2-Bromo-N-(2,2-difluoroethyl)acetamide (1.1 mmol) to the vial.

    • Causality: A slight excess of the alkylating agent helps to drive the reaction to completion.

  • Solvent Addition: Add anhydrous DMF (4 mL) to the vial.

    • Causality: DMF is a polar aprotic solvent with a high dielectric constant, making it an excellent medium for absorbing microwave energy and facilitating Sₙ2 reactions.[5][13]

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the following reaction parameters:

    • Temperature: 120 °C (use "dynamic" power control)

    • Hold Time: 10 minutes

    • Stirring: High

    • Pre-stirring: 20 seconds

    • Causality: 120 °C is a typical starting temperature that provides sufficient thermal energy to overcome the activation barrier without causing significant decomposition. The 10-minute timeframe is drastically shorter than the hours required for conventional heating, showcasing the primary advantage of MAOS.[9][11]

  • Reaction Work-up: After the reaction is complete and the vial has cooled to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

    • Causality: The water washes remove the DMF and inorganic salts (K₂CO₃, KBr), while the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Experimental Workflow Diagram

G A Reagent Preparation (Heterocycle, Bromo-reagent, Base, Solvent) B Microwave Vial Assembly (Add reagents to vial, cap securely) A->B C Microwave Irradiation (Set Temp: 120°C, Time: 10 min) B->C D Reaction Work-up (Quench, Dilute with EtOAc & H₂O) C->D E Liquid-Liquid Extraction (Wash with H₂O and Brine) D->E F Drying & Concentration (Dry with MgSO₄, Rotovap) E->F G Purification (Flash Column Chromatography) F->G H Analysis & Characterization (TLC, NMR, MS) G->H

Figure 2: Step-by-step workflow for microwave-assisted N-alkylation.

Proposed Reaction Mechanism

The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The base (K₂CO₃) deprotonates the nitrogen atom of the heterocycle, creating a potent nucleophile. This nucleophile then attacks the electrophilic carbon atom attached to the bromine, displacing the bromide leaving group in a single, concerted step.

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Het_NH Het-NH Het_N_minus Het-N⁻ (Nucleophile) Het_NH->Het_N_minus + Base Base K₂CO₃ TS [Het···CH₂(R)···Br]⁻ (Transition State) Het_N_minus->TS Bromo_reagent Br-CH₂-R Bromo_reagent->TS Product Het-N-CH₂-R TS->Product Br_minus Br⁻ TS->Br_minus

Figure 3: Proposed Sₙ2 mechanism for N-alkylation.

Conclusion

Microwave-assisted synthesis provides a powerful platform for accelerating chemical reactions crucial to drug discovery and development.[9][14] The protocol detailed here for the N-alkylation of heterocycles with 2-Bromo-N-(2,2-difluoroethyl)acetamide demonstrates a rapid, efficient, and high-yielding method for incorporating the valuable difluoroethylamide moiety. By leveraging the principles of direct dielectric heating, researchers can significantly shorten synthesis cycles, facilitate rapid structure-activity relationship (SAR) studies, and operate within a greener chemistry framework.[3][8] This approach is broadly applicable to a wide range of nitrogen nucleophiles and serves as a foundational technique for building complex molecular libraries.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information. [Link]

  • Microwave-Assisted Synthesis in Drug Development. EPCS. [Link]

  • The impact of microwave synthesis on drug discovery. Nature. [Link]

  • The impact of microwave synthesis on drug discovery. PubMed. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Recent Scientific Research. [Link]

  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin. National Center for Biotechnology Information. [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

  • A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]

  • Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • PART - 1 INTRODUCTION. BS Publications. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]

  • Synthetic Applications for Microwave Synthesis. CEM Corporation. [Link]

  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. [Link]

  • Microwave-promoted mono-N-alkylation of aromatic amines in water: A new efficient and green method for an old and problematic reaction. ResearchGate. [Link]

  • Alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method. Arkivoc. [Link]

  • Synthesis of Heterocyclic Compounds Under Microwave Irradiation Using Name Reactions. Monash University. [Link]

  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. National Center for Biotechnology Information. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics. [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. Revista de Chimie. [Link]

  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Royal Society of Chemistry. [Link]

  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin. MDPI. [Link]

  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating Hydrolysis of 2-Bromo-N-(2,2-difluoroethyl)acetamide in Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling 2-Bromo-N-(2,2-difluoroethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in synthetic applications. We will address the common challenge of its degradation in aqueous basic media, providing in-depth explanations, troubleshooting strategies, and validated protocols to ensure the integrity of your experiments and maximize product yield.

Section 1: Understanding the Core Problem
Q1: Why is my 2-Bromo-N-(2,2-difluoroethyl)acetamide degrading when I use an aqueous base like sodium hydroxide?

A1: The structure of 2-Bromo-N-(2,2-difluoroethyl)acetamide contains two sites that are highly susceptible to nucleophilic attack by the hydroxide ion (OH⁻) present in aqueous basic solutions. This leads to two primary competing degradation pathways, which often proceed faster than the intended reaction with your target nucleophile.

  • SN2 Displacement of Bromide: The carbon atom attached to the bromine is electrophilic. A hydroxide ion can directly attack this carbon, displacing the bromide ion in a classic bimolecular nucleophilic substitution (SN2) reaction. This results in the formation of the undesired byproduct, 2-Hydroxy-N-(2,2-difluoroethyl)acetamide.[1][2][3]

  • Amide Bond Cleavage (Hydrolysis): The carbonyl carbon of the amide group is also highly electrophilic. Hydroxide can attack this carbon, forming a tetrahedral intermediate. This intermediate can then collapse, breaking the amide C-N bond to yield 2-bromo-2,2-difluoroacetate and 2,2-difluoroethylamine.[1][2][4]

The presence of electron-withdrawing fluorine atoms on the ethyl group can further influence the electrophilicity of the carbonyl carbon, potentially affecting the rate of amide hydrolysis.

G cluster_desired Desired Reaction cluster_undesired Undesired Hydrolysis Pathways start 2-Bromo-N-(2,2-difluoroethyl)acetamide + Aqueous Base (e.g., NaOH) desired_product Desired Product (e.g., Alkylation) start->desired_product  Reaction with  Target Nucleophile sn2_product S(N)2 Byproduct: 2-Hydroxy-N-(2,2-difluoroethyl)acetamide start->sn2_product  OH⁻ attacks α-carbon  (S(N)2 Displacement) amide_hydrolysis_product Amide Cleavage Byproducts: Bromo-difluoroacetate + Amine start->amide_hydrolysis_product  OH⁻ attacks carbonyl carbon  (Amide Hydrolysis)

Caption: Competing reaction pathways in the presence of an aqueous base.

Section 2: Proactive Strategies & Optimization Protocols

This section provides actionable solutions to mitigate hydrolysis. The optimal strategy will depend on the specific requirements of your desired reaction, such as the nucleophilicity of your substrate and required reaction temperature.

Q2: What is the most immediate and simplest adjustment I can make to reduce the rate of hydrolysis?

A2: The most straightforward initial step is rigorous temperature control . Chemical reaction rates, including hydrolysis, are highly dependent on temperature.[5][6][7] Reducing the reaction temperature significantly slows down the kinetics of the undesired hydrolysis pathways.

Expert Insight: While your desired reaction will also slow down at lower temperatures, the activation energy for hydrolysis is often lower than for many desired synthetic transformations. Consequently, a decrease in temperature can disproportionately suppress the hydrolysis rate more than the rate of your main reaction, thus improving selectivity and yield.

Protocol 1: Low-Temperature Reaction Condition

  • Combine your substrate and solvent in a flask equipped with a magnetic stirrer and an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the reaction vessel to 0 °C using an ice-water bath. For even lower temperatures, use a dry ice/acetone bath (-78 °C) or a cryocooler.

  • Prepare your aqueous base solution and cool it to the same temperature before addition.

  • Add the cooled base solution dropwise to the reaction mixture, carefully monitoring the internal temperature to prevent any exothermic spikes.

  • Maintain the low temperature for the duration of the reaction.

TemperatureRelative Rate of Hydrolysis (Illustrative)Typical Application
25 °C (Room Temp)100% (Baseline)Prone to significant hydrolysis
0 °C~10-25%Significant reduction in hydrolysis
-20 °C~1-5%Effective for many sensitive substrates
-78 °C<0.1%Maximum suppression of hydrolysis

Caption: Illustrative effect of temperature on the relative rate of hydrolysis.

Q3: My reaction must be run with a base like NaOH or KOH. How can I avoid the problems of an aqueous environment?

A3: This is a classic scenario where Phase-Transfer Catalysis (PTC) is the ideal solution. PTC facilitates the reaction between reactants in two immiscible phases (e.g., an organic solvent and water) by using a catalyst that transports one reactant across the phase boundary.[8][9]

In this case, a phase-transfer catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide) transports the hydroxide ion from the aqueous phase into the organic phase where your 2-Bromo-N-(2,2-difluoroethyl)acetamide is dissolved. This creates a low concentration of a highly reactive, "naked" hydroxide ion in the organic phase, which preferentially reacts with your substrate rather than promoting bulk hydrolysis in the aqueous phase.[10][11][12]

Benefits of PTC:

  • Eliminates the need for expensive, hazardous, and strictly anhydrous non-aqueous bases.[9]

  • Increases the rate of the desired reaction.

  • Minimizes side reactions like hydrolysis.[10]

  • Allows the use of inexpensive and readily available bases like NaOH.

PTC_Workflow setup 1. Setup Biphasic System Organic Solvent: Reagent + Substrate Aqueous Layer: NaOH/KOH Solution add_ptc 2. Add Phase-Transfer Catalyst (e.g., TBAB, Aliquat 336) setup->add_ptc transport 3. Transport of OH⁻ Catalyst forms ion pair [Q⁺OH⁻] and moves to organic phase add_ptc->transport reaction 4. Reaction in Organic Phase 'Naked' OH⁻ or other anion reacts with substrate transport->reaction regenerate 5. Catalyst Regeneration Catalyst returns to aqueous phase to pick up another anion reaction->regenerate product 6. Product Formation Desired product accumulates in the organic phase reaction->product regenerate->transport Cycle Repeats

Caption: General workflow for a Phase-Transfer Catalysis (PTC) experiment.

Protocol 2: Phase-Transfer Catalysis (PTC) for Alkylation

  • Preparation: In a round-bottom flask, dissolve 2-Bromo-N-(2,2-difluoroethyl)acetamide (1.0 eq) and your nucleophilic substrate (1.0-1.2 eq) in an inert organic solvent (e.g., Dichloromethane or Toluene).

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB, 5-10 mol%).

  • Base Addition: Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w) to the flask. The volume should be sufficient to create a distinct second phase.

  • Reaction: Stir the biphasic mixture vigorously at the desired temperature (starting at 0-25 °C is recommended). Vigorous stirring is crucial to maximize the interfacial area for the catalyst to work.

  • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash it with water and then brine to remove the catalyst and residual base. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Q4: Is it possible to completely eliminate water from the reaction?

A4: Yes. If PTC is not suitable or if your substrate is extremely sensitive, switching to a completely anhydrous, non-aqueous system is the most robust method to prevent hydrolysis. This involves using a dry organic solvent and a non-nucleophilic organic base.

Key Considerations for Anhydrous Systems:

  • Solvent Choice: Use anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Ensure they are freshly distilled or from a sealed bottle over molecular sieves.

  • Base Selection: Use non-nucleophilic organic bases that act as proton scavengers but do not compete with your primary nucleophile. Common choices include Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine.[13]

  • Glassware and Atmosphere: All glassware must be rigorously dried (e.g., oven-dried at >120 °C) and the reaction must be run under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.[13]

Base/Solvent SystempKa (Conjugate Acid)Key AdvantagesKey Disadvantages
Triethylamine / DCM~10.7Inexpensive, easily removedCan sometimes form quaternary ammonium salts with the reagent
DIPEA / THF~11.0Sterically hindered, less likely to cause side reactionsMore expensive, higher boiling point
Pyridine / DCM~5.2Weaker base, useful for very sensitive reactionsStrong odor, can be difficult to remove completely

Caption: Comparison of common non-aqueous base/solvent systems.

Section 3: Troubleshooting Guide
Q5: I am still observing a significant amount of a polar byproduct on my TLC plate. What should I do?

A5: Use the following logic tree to diagnose and solve the issue of persistent hydrolysis.

Caption: Troubleshooting logic for addressing unwanted hydrolysis.

References
  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Roberts, A. L., & Gschwend, P. M. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 54(12), 4336-4346. Retrieved from [Link]

  • Hoppe-Jones, C., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 339-350. Retrieved from [Link]

  • Lambert, K. M., & Toste, F. D. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Israel Journal of Chemistry, 55(3-4), 386-394. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Physical Sciences. Retrieved from [Link]

  • JETIR. (2022). Contribution of phase transfer catalyst to green chemistry: A review. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

  • ACS Publications. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. Retrieved from [Link]

  • Wolfenden, R., & Snider, M. J. (2010). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Proceedings of the National Academy of Sciences, 107(12), 5372-5375. Retrieved from [Link]

  • ResearchGate. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]

  • Merck Millipore. (n.d.). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Retrieved from [Link]

  • PASCAL et Francis. (1976). KINETICS OF THE HYDROLYSIS OF THIOACETAMIDE IN ALKALINE SOLUTION. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 2-Bromo-N,N-diethyl-2,2-difluoroacetamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]

  • MDPI. (2020). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. Molecules. Retrieved from [Link]

  • MDPI. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules. Retrieved from [Link]

  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • ResearchGate. (2015). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-2,2-difluoroacetic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]

  • PubMed. (2009). Temperature dependence of the kinetics of the acylase hydrolysis reaction by differential stopped flow microcalorimetry. Retrieved from [Link]

  • ResearchGate. (2001). The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. Retrieved from [Link]

  • ResearchGate. (1974). The Temperature Dependence of Transition State Volumes in Hydrolysis Reactions. Retrieved from [Link]

  • ChemRxiv. (2023). Exploring the Effect of Temperature on the Concentration of Salicylic Acid in Acetylsalicylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoacetamide. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-Bromo-N-(2,2-difluoroethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026


-Haloacetamides / Electrophilic Linkers

Executive Summary: The Electrophile's Dilemma

2-Bromo-N-(2,2-difluoroethyl)acetamide is a potent electrophile, often utilized as a "warhead" in covalent inhibitors or as a linker in PROTAC synthesis. Its reactivity is driven by the


-bromoacetamide moiety, which is designed to alkylate cysteine residues or other nucleophiles.

The Critical Issue: The very reactivity that makes this compound useful makes it unstable in nucleophilic polar aprotic solvents like DMSO and DMF .

  • In DMSO: It undergoes Kornblum Oxidation , converting the alkyl bromide to an aldehyde/glyoxal derivative.[1][2]

  • In DMF: It undergoes Aminolysis via dimethylamine (a common impurity in DMF), converting the alkyl bromide to a tertiary amine.

Recommendation: Avoid storing this compound in solution. Prepare fresh solutions immediately before use. If solution storage is unavoidable, use Acetonitrile (MeCN) or DMAc (N,N-Dimethylacetamide) at -20°C, strictly excluding light and moisture.

Deep Dive: Solvent-Induced Degradation Pathways

The following diagram illustrates the two distinct chemical mechanisms that degrade your compound in DMSO and DMF.

DegradationPathways Compound 2-Bromo-N-(2,2-difluoroethyl)acetamide (Intact Electrophile) DMSO Solvent: DMSO (Nucleophilic Oxygen) Compound->DMSO Dissolution DMF Solvent: DMF (Contains HNMe2 Impurity) Compound->DMF Dissolution Inter_DMSO Alkoxysulfonium Intermediate [Unstable Salt] DMSO->Inter_DMSO Kornblum Oxidation Product_DMSO Glyoxalamide Derivative (Aldehyde) Inter_DMSO->Product_DMSO Elimination (-HBr) Byproduct_DMSO Dimethyl Sulfide (DMS) (Rotten Cabbage Smell) Inter_DMSO->Byproduct_DMSO Inter_DMF Nucleophilic Attack (SN2) by Dimethylamine DMF->Inter_DMF Impurity Reaction Product_DMF 2-(Dimethylamino)-acetamide (Inactive Adduct) Inter_DMF->Product_DMF Bromide Displacement

Figure 1: Mechanistic divergence of degradation in DMSO vs. DMF. Note that both pathways result in the loss of the bromine atom, rendering the compound biologically inactive.

Module A: The DMSO Problem (Kornblum Oxidation)

Mechanism: DMSO is not inert; it is an oxidant. The oxygen atom of the sulfoxide is nucleophilic and attacks the carbon bearing the bromine (


-carbon). This forms an alkoxysulfonium salt.[3] In the presence of a base (even weak bases, or upon heating), this intermediate collapses to form a glyoxalamide and dimethyl sulfide (DMS).

Diagnostic Symptoms:

  • Olfactory Cue: The solution develops a strong, pungent odor characteristic of rotting cabbage or cooked corn (Dimethyl Sulfide).

  • NMR Signature:

    • Loss: Disappearance of the singlet/doublet at

      
       3.8–4.0 ppm  (
      
      
      
      -Br).
    • Appearance: New peak downfield at

      
       9.0–9.5 ppm  (Aldehyde proton, -CHO).
      

Troubleshooting:

  • Q: Can I use DMSO if I keep it on ice?

    • A: Yes, for short periods (< 2 hours). The reaction is temperature-dependent. However, freeze-thaw cycles in DMSO promote moisture uptake, which accelerates hydrolysis.

  • Q: Why did my LCMS show a mass of [M-Br+O]?

    • A: This corresponds to the aldehyde/hydrate formed via the Kornblum pathway.[3]

Module B: The DMF Problem (Aminolysis)

Mechanism: DMF slowly hydrolyzes to form formic acid and dimethylamine (DMA) . This process is accelerated by light, heat, and moisture. DMA is a potent nucleophile that performs an


 attack on your compound, displacing the bromine.

Diagnostic Symptoms:

  • Mass Spec (LCMS):

    • Parent Mass:

      
       Da (Br isotope pattern).
      
    • Degradant Mass:

      
       Da (Single peak, no Br pattern).
      
    • Calculation: Loss of Br (-79.9) + Gain of

      
       (+44.0) 
      
      
      
      Net -36 Da shift.
  • Color Change: Solutions often turn yellow or pale brown due to the formation of HBr salts and amine oxides.

Troubleshooting:

  • Q: I used "Anhydrous" DMF. Why did it still degrade?

    • A: "Anhydrous" does not mean "amine-free." Even fresh DMF contains trace dimethylamine. For sensitive electrophiles, DMF must be purged with argon or treated with an acidic scavenger (though this is risky for acetamides).

  • Q: Is this reversible?

    • A: No. Once the bromine is displaced by dimethylamine, the warhead is permanently deactivated.

Diagnostic Protocol: Is My Stock Solution Viable?

Use this flowchart to determine if your stored solution can be salvaged or if it must be discarded.

QC_Workflow Start Start: Check Solution Visual 1. Visual/Olfactory Check Start->Visual Smell Smells like Cabbage? Visual->Smell Color Yellow/Brown? Smell->Color No Discard DISCARD (Irreversible Damage) Smell->Discard Yes (DMSO damage) LCMS 2. Run LCMS (Acidic Mode) Color->LCMS Yes (Likely DMF damage) Color->LCMS No BrPattern Br Isotope Pattern (1:1 ratio) present? LCMS->BrPattern BrPattern->Discard No (Product converted) Use PROCEED (Use immediately) BrPattern->Use Yes

Figure 2: Rapid Quality Control (QC) decision tree for


-bromoacetamide solutions.

Best Practices for Storage & Handling

ParameterRecommendationScientific Rationale
Preferred Form Solid (Powder) The crystal lattice protects the electrophilic carbon from external nucleophiles.
Preferred Solvent Acetonitrile (MeCN) MeCN is non-nucleophilic and resistant to oxidative breakdown. It is the safest polar aprotic solvent for this class.
Alternative Solvent DMAc (Dimethylacetamide) More stable than DMF (slower hydrolysis to amines), but still risky for long-term storage.
Temperature -20°C to -80°C Arrhenius equation: lowering temperature exponentially decreases the rate of

and Kornblum reactions.
Container Amber Glass / Foil

-Halo compounds are photosensitive. UV light can cleave the C-Br bond homolytically (radical pathway).
Preparation Protocol for Biological Assays

If you must use DMSO (e.g., for cell-based assays where MeCN is toxic):

  • Weigh the solid compound.

  • Dissolve in 100% DMSO immediately prior to the experiment (T < 15 mins).

  • Dilute into the aqueous media.

  • Discard any unused DMSO stock. Do not freeze and re-use.

References

  • Kornblum Oxidation Mechanism: Kornblum, N., et al.[1][3] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[3] Journal of the American Chemical Society, vol. 81, no.[3] 15, 1959, pp. 4113–4114.[3]

  • DMF Instability & Aminolysis: Ding, H., et al. "Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF)." Beilstein Journal of Organic Chemistry, vol. 11, 2015, pp. 1721–1726.[4]

  • Reactivity of

    
    -Haloacetamides:  Dubiella, C., et al. "Selectivity of covalent inhibitors for the proteasome." Angewandte Chemie International Edition, vol. 53, no. 44, 2014. (Demonstrates the electrophilic nature of the warhead). 
    

Sources

Removing unreacted 2-Bromo-N-(2,2-difluoroethyl)acetamide from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2-Bromo-N-(2,2-difluoroethyl)acetamide

Ticket ID: PUR-2024-DFEA-001 Status: Open Priority: High (Safety/Purity Critical)[1][2]

Executive Summary

You are encountering difficulty removing excess 2-Bromo-N-(2,2-difluoroethyl)acetamide (hereafter referred to as Br-DFEA ) from a reaction mixture. This reagent is a potent electrophile commonly used to introduce the N-(2,2-difluoroethyl)acetamide motif into biologically active molecules (e.g., PROTAC linkers or fragment-based leads).[1][2]

Because the difluoroethyl group exerts a strong electron-withdrawing effect (–I effect), the


-carbon is highly electrophilic.[1][2] While this drives the desired alkylation, it also makes the unreacted reagent toxic (genotoxic impurity risk) and persistent if not quenched properly.[2]

This guide details three field-proven protocols to sequester and remove Br-DFEA, ranked by chemical specificity and operational ease.

Module 1: Solid-Phase Scavenging (The Gold Standard)

Best for: High-value intermediates, late-stage synthesis, and avoiding aqueous workups.[1][2]

The most chemically precise method involves using a polymer-supported nucleophile to "fish out" the electrophilic Br-DFEA.[1][2] Since Br-DFEA is an alkyl bromide, it reacts rapidly with thiols via an


 mechanism.[1][2]
The Protocol: Thiol Resin Scavenging

Reagent: Polymer-supported Thiol (e.g., SiliaMetS® Thiol, Stratospheres™ PL-Thiol).[1][2] Mechanism:


[1]
  • Stoichiometry Calculation:

    • Estimate the remaining equivalents of Br-DFEA (e.g., by LCMS).

    • Add 3–4 equivalents of Thiol resin relative to the excess bromide.[1][2]

  • Solvent Selection:

    • Ensure the solvent swells the resin.[2]

    • Ideal: DCM, THF, DMF.[1][2]

    • Avoid: Water, Methanol (poor swelling reduces kinetics).[1][2]

  • Incubation:

    • Add the resin directly to the reaction mixture.[2]

    • Add Base: Add a soluble base (e.g., DIPEA, 2 equiv vs resin) to deprotonate the thiol and accelerate the

      
       reaction.
      
    • Agitate (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.

  • Filtration:

    • Filter the mixture through a fritted funnel or a Celite pad.

    • Wash the resin cake with DCM to recover any non-specifically adsorbed product.[1][2]

  • Validation:

    • Check the filtrate by LCMS.[1][2] The characteristic 1:1 isotopic doublet of Bromine (

      
      ) should be absent.[1][2]
      
Module 2: Orthogonal Solubility ("Catch & Release" Extraction)

Best for: Reactions where the product is a basic amine (e.g., after N-alkylation of a secondary amine).[1]

This method exploits the chemical difference between your neutral amide impurity (Br-DFEA) and your basic amine product.[1][2]

The Logic
  • Br-DFEA: Neutral (The amide nitrogen is not basic due to resonance with the carbonyl).[1][2]

  • Product: Basic (Tertiary amine formed).[1][2]

Step-by-Step Protocol
PhaseActionChemical State
1. Acid Wash Dissolve crude in EtOAc/DCM.[1][2] Wash with 1M HCl.[1][2]Product: Protonated (

)

Moves to Aqueous Layer.Impurity (Br-DFEA): Neutral

Stays in Organic Layer.
2.[1][2] Separation Keep the Aqueous layer.[1][2] Discard the Organic layer (contains Br-DFEA).[1][2]Aqueous: Contains Product.Organic: Contains Impurity.
3.[1][2] Basification Cool aqueous layer to 0°C. Basify to pH 10–12 with NaOH or

.[1][2]
Product: Deprotonated (Free base)

Becomes insoluble/oily.[1][2]
4. Extraction Extract aqueous mixture with DCM (3x). Dry over

.[1][2]
Result: Pure Product in DCM.

Critical Note: If your product contains acid-sensitive groups (e.g., Boc, acetals), use a weaker acid like 5% citric acid or dilute phosphoric acid instead of HCl.[1][2]

Module 3: Chromatography & Visualization

Best for: Complex mixtures where scavenging or extraction is insufficient.[1][2]

Br-DFEA is relatively polar due to the amide bond, but the difluoroethyl group adds lipophilicity compared to non-fluorinated analogs.

  • Stationary Phase: Silica Gel (Standard).[1][2][3]

  • Mobile Phase: Hexanes/Ethyl Acetate (gradient).[1][2][4]

  • Visualization Issues:

    • The amide absorption (210–220 nm) is strong.[1][2]

    • Stain: KMnO4 is effective (oxidizes the alkyl bromide/amide).[1][2] Iodine stain is also effective.[1][2]

  • Retention Behavior:

    • Br-DFEA typically elutes after non-polar starting materials but before highly polar amine products.[1][2]

    • Tip: If the product and impurity co-elute, switch to DCM/MeOH gradients.[2] The difluoro group interacts differently with methanol, often improving separation.[2]

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the correct purification method based on your product's chemical nature.

PurificationLogic Start Start: Reaction Mixture (Contains Product + Excess Br-DFEA) Q1 Is the Product a Basic Amine? Start->Q1 Method_Extract Method: Acid/Base Extraction (Catch & Release) Q1->Method_Extract Yes Q2 Is the Product Acid Sensitive? Q1->Q2 No (Neutral/Acidic Product) Result Pure Product (Br-DFEA Removed) Method_Extract->Result Method_Scavenge Method: Thiol Resin Scavenging (Solid Phase) Q2->Method_Scavenge Yes (Avoid Acid) Method_Chrom Method: Flash Chromatography (Silica Gel) Q2->Method_Chrom No (Stable) Method_Scavenge->Result Method_Chrom->Result

Figure 1: Decision Matrix for removing Br-DFEA based on product stability and basicity.

Frequently Asked Questions (FAQs)

Q1: Can I just remove Br-DFEA by Rotovap/High Vacuum? A: Generally, no .[1][2] While small haloacetamides have some volatility, the amide bond creates strong intermolecular hydrogen bonding, and the bromine atom increases molecular weight (approx. 202 g/mol ). High heat required to distill it often leads to thermal decomposition (darkening/tars) before the compound distills, potentially contaminating your product.[2]

Q2: Why is the difluoro group significant for purification? A: The


 group is lipophilic but electron-withdrawing.[1]
  • Reactivity: It makes the

    
    -bromide more electrophilic than a standard ethyl acetamide, meaning it reacts faster with scavenger resins.[1][2]
    
  • NMR: It provides a distinct handle for monitoring.[1][2] If you have

    
     NMR capabilities, monitor the triplet of doublets (approx -120 to -130 ppm).[1][2] When this peak disappears (or shifts significantly if reacting), the impurity is gone.[1][2]
    

Q3: Is Br-DFEA toxic? A: Yes. As an


-haloacetamide, it is a potent alkylating agent.[1][2] It is likely a skin irritant, lachrymator, and potential sensitizer.[2] Always handle crude mixtures in a fume hood and wear double nitrile gloves.[1][2] Treat all aqueous waste from extraction (Module 2) as hazardous halogenated waste.[1][2]

Q4: My scavenger resin isn't working. Why? A: Check your solvent. Polystyrene-based resins (like Merrifield resins) need non-polar or aprotic solvents (DCM, THF) to swell and expose the reactive sites.[1][2] If your reaction is in Methanol or Water, the resin collapses and the reaction occurs only on the surface, drastically slowing kinetics. Solution: Dilute the reaction with DCM or switch to a Tentagel-type resin (PEG-grafted) which swells in polar solvents.[1][2]

References
  • Biotage AB. "Solid Supported Reagents: Scavenging Techniques."[1][2] Biotage Technical Literature. Available at: [Link][1][2]

  • Marsh, A., et al. "Solid-supported reagents in organic synthesis."[1][2] Materials Today, 2009.[1][2] (General principles of resin swelling and kinetics).

  • PubChem. "2-Bromoacetamide Compound Summary."[1][2] (Structural analog data for reactivity/toxicity extrapolation). Available at: [Link][1][2]

Sources

Minimizing dimerization side products when using bromoacetamide electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Dimerization Side Products

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing bromoacetamide electrophiles in their bioconjugation protocols. This guide, curated by senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize the formation of unwanted dimeric side products and ensure the success of your experiments.

Introduction: The Dimerization Challenge

Bromoacetamide reagents are powerful tools for the site-specific modification of biomolecules, particularly for the alkylation of cysteine residues to form stable thioether bonds.[] However, a common and often frustrating side reaction is the formation of dimers, where two of your target biomolecules become covalently linked. This not only reduces the yield of your desired monomeric conjugate but can also lead to issues with purification, characterization, and biological activity.

This guide will walk you through the potential causes of dimerization when using bromoacetamide electrophiles and provide you with actionable strategies and detailed protocols to mitigate this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is dimerization in the context of bromoacetamide conjugation?

Dimerization refers to the unwanted formation of a covalent link between two of your target biomolecules (e.g., proteins, peptides) during the conjugation reaction. Instead of a one-to-one conjugation of your bromoacetamide reagent to your target molecule, you inadvertently create a cross-linked species of two target molecules. This is a common form of aggregation that can complicate downstream applications.[2]

Q2: What are the primary causes of dimerization when using a monofunctional bromoacetamide reagent?

While seemingly counterintuitive with a monofunctional reagent, dimerization can occur through several mechanisms:

  • Protein Aggregation-Induced Cross-linking: Suboptimal reaction conditions can cause your protein to aggregate, bringing molecules into close proximity. This can facilitate intermolecular reactions, even with a monofunctional reagent. Factors contributing to aggregation include high protein concentration, suboptimal buffer pH or ionic strength, and the presence of hydrophobic moieties on the bromoacetamide reagent.[3][4]

  • Reaction with Other Nucleophilic Residues: While bromoacetamide is highly reactive towards cysteine, at higher pH values it can also react with other nucleophilic amino acid side chains, such as the ε-amino group of lysine.[] If a bromoacetamide molecule has already reacted with a cysteine on one protein, a sufficiently reactive lysine on a second, proximal protein could potentially displace the bromine from another bromoacetamide molecule in solution, or a more complex reaction cascade could lead to cross-linking.

  • Presence of Homobifunctional Impurities: Although rare with high-purity reagents, the presence of trace amounts of homobifunctional cross-linkers (containing two reactive bromoacetamide groups) in your reagent stock can lead to direct cross-linking of your target molecules.

Q3: How does pH influence the formation of dimers?

The pH of your reaction buffer is a critical parameter. For selective reaction with cysteine thiols, a pH range of 7.5-8.5 is generally recommended.[][5] This is because the pKa of a typical cysteine thiol is around 8.3, and the deprotonated thiolate anion is the more nucleophilic species. However, increasing the pH above 8.5 significantly increases the reactivity of other nucleophilic groups like the amino group of lysine, which can increase the likelihood of side reactions leading to cross-linking.[] Furthermore, if the pH of the buffer is close to the isoelectric point (pI) of your protein, its solubility will be at a minimum, increasing the propensity for aggregation and subsequent dimerization.[4]

Q4: Can the concentration of the bromoacetamide reagent contribute to dimerization?

Yes, the stoichiometry of your reaction is crucial. A high molar excess of the bromoacetamide reagent can increase the probability of off-target reactions. While a certain excess is necessary to drive the reaction to completion, an overly high concentration can lead to modification of less reactive sites, potentially contributing to cross-linking. It is always recommended to perform a titration to determine the optimal molar ratio of reagent to your target molecule.

Troubleshooting Guide: Minimizing Dimerization

This section provides a systematic approach to troubleshooting and minimizing dimerization in your bromoacetamide conjugation reactions.

Problem: Significant formation of dimers is observed during analysis (e.g., by SDS-PAGE or SEC).

Here are the potential causes and recommended solutions, organized by experimental parameters:

Potential Cause Recommended Solution Scientific Rationale
Suboptimal pH Maintain the reaction pH between 7.5 and 8.5 for optimal cysteine selectivity.[][5] Ensure the pH is at least one unit away from your protein's pI.[4]This pH range favors the formation of the more reactive thiolate anion of cysteine while minimizing the reactivity of other nucleophilic residues like lysine.[] Avoiding the pI enhances protein solubility and reduces aggregation.[4]
High Protein Concentration Perform the conjugation reaction at a lower protein concentration.[3][4]Lowering the concentration reduces the frequency of intermolecular collisions, thereby decreasing the likelihood of aggregation-induced cross-linking.[3]
Incorrect Stoichiometry Titrate the molar excess of the bromoacetamide reagent to find the optimal ratio that maximizes conjugation while minimizing side products. Start with a lower excess and incrementally increase it.A high excess of the bromoacetamide reagent can drive reactions with less nucleophilic sites, potentially leading to cross-linking.
Elevated Reaction Temperature Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[3]Lower temperatures can slow down the rate of protein unfolding and aggregation, which are often precursors to dimerization.[3]
Prolonged Reaction Time Optimize the reaction time. Monitor the reaction progress and quench it once the desired level of conjugation is achieved.Extended reaction times can increase the opportunity for slower, off-target side reactions to occur.
Potential Cause Recommended Solution Scientific Rationale
Hydrophobic Reagent If your bromoacetamide reagent has a hydrophobic linker, consider using a more hydrophilic version, such as one containing a PEG spacer.[3]Hydrophobic linkers can increase the surface hydrophobicity of the protein, promoting aggregation.[6][7][8] Hydrophilic linkers can help to shield hydrophobic patches and improve the solubility of the conjugate.[3]
Inappropriate Buffer Ionic Strength Optimize the salt concentration (e.g., NaCl) in your reaction buffer.[3]The ionic strength of the buffer affects the electrostatic interactions between protein molecules. Both too low and too high salt concentrations can lead to aggregation, depending on the specific protein.
Presence of Reducing Agents Ensure that any reducing agents (e.g., DTT, TCEP) used to reduce disulfide bonds are completely removed before adding the bromoacetamide reagent.Reducing agents are thiol-containing molecules and will compete with your target cysteine residues for reaction with the bromoacetamide.

Experimental Protocols

Protocol 1: Optimization of Reaction pH to Minimize Dimerization

This protocol outlines a method for screening different pH conditions to identify the optimal pH for your conjugation reaction that minimizes dimer formation.

Materials:

  • Your target protein

  • Bromoacetamide reagent

  • A series of buffers with pH values ranging from 7.0 to 9.0 in 0.5 pH unit increments (e.g., phosphate, HEPES, borate buffers)

  • Quenching solution (e.g., 1 M 2-mercaptoethanol or DTT)

  • SDS-PAGE reagents (for non-reducing analysis)

  • Size-Exclusion Chromatography (SEC) system

Methodology:

  • Reaction Setup: In separate microcentrifuge tubes, set up your conjugation reaction at different pH values (7.0, 7.5, 8.0, 8.5, 9.0). Keep the protein concentration, bromoacetamide concentration, temperature, and reaction time constant for all reactions.

  • Incubation: Incubate the reactions for the desired amount of time.

  • Quenching: Stop the reactions by adding the quenching solution to react with any excess bromoacetamide reagent.

  • Analysis by Non-Reducing SDS-PAGE:

    • Prepare your samples with a loading buffer that does not contain a reducing agent (e.g., β-mercaptoethanol or DTT). Do not boil the samples.

    • Run the gel and visualize the bands. The monomeric conjugate will appear at the expected molecular weight, while the dimer will appear at approximately double the molecular weight.

    • Quantify the band intensities to determine the relative amounts of monomer and dimer at each pH.

  • Analysis by SEC:

    • Inject your quenched reaction mixtures onto an appropriate SEC column.

    • Monitor the elution profile. The dimer will elute earlier than the monomer.

    • Integrate the peak areas to quantify the percentage of dimer in each reaction.

Protocol 2: Quantification of Monomer vs. Dimer using SEC-MALS

For a more accurate and absolute determination of the molecular weight of your conjugate and the extent of dimerization, Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is the gold standard.[3][9]

Materials:

  • Purified conjugate sample

  • SEC-MALS system (including an SEC column, UV detector, MALS detector, and a differential refractive index (dRI) detector)

  • Appropriate mobile phase (filtered and degassed)

Methodology:

  • System Equilibration: Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.

  • Sample Preparation: Prepare your purified conjugate sample in the mobile phase. Filter the sample through a low protein-binding syringe filter (e.g., 0.1 or 0.22 µm) to remove any large aggregates.

  • Data Acquisition: Inject the sample onto the SEC column. Collect the data from the UV, MALS, and dRI detectors.

  • Data Analysis:

    • Use the appropriate software (e.g., ASTRA) to analyze the data.

    • The software will use the signals from the MALS and concentration detectors (UV and/or dRI) to calculate the absolute molar mass at each point across the elution profile.

    • Identify the peaks corresponding to the monomer and dimer. The molar mass of the dimer peak should be approximately twice that of the monomer peak.

    • Integrate the peak areas to determine the relative abundance of the monomer and dimer in your sample.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a typical workflow for troubleshooting dimerization issues in bromoacetamide conjugation.

TroubleshootingWorkflow Start High Dimer Formation Observed Check_pH Is pH optimal (7.5-8.5) and not near pI? Start->Check_pH Adjust_pH Adjust pH and re-run reaction Check_pH->Adjust_pH No Check_Concentration Is protein concentration too high? Check_pH->Check_Concentration Yes Analyze_Results Analyze monomer:dimer ratio (SDS-PAGE, SEC) Adjust_pH->Analyze_Results Lower_Concentration Decrease protein concentration Check_Concentration->Lower_Concentration Yes Check_Stoichiometry Is molar excess of reagent too high? Check_Concentration->Check_Stoichiometry No Lower_Concentration->Analyze_Results Titrate_Reagent Titrate bromoacetamide concentration Check_Stoichiometry->Titrate_Reagent Yes Check_Temperature Is reaction temperature elevated? Check_Stoichiometry->Check_Temperature No Titrate_Reagent->Analyze_Results Lower_Temperature Run reaction at 4°C Check_Temperature->Lower_Temperature Yes Check_Reagent Is the reagent/linker hydrophobic? Check_Temperature->Check_Reagent No Lower_Temperature->Analyze_Results Change_Reagent Use a more hydrophilic reagent (e.g., with PEG linker) Check_Reagent->Change_Reagent Yes Check_Reagent->Analyze_Results No Change_Reagent->Analyze_Results Success Dimerization Minimized Analyze_Results->Success

Caption: A decision-making flowchart for troubleshooting dimerization.

The Underlying Chemistry: A Simplified View

The primary reaction of a bromoacetamide with a protein is the SN2 alkylation of a cysteine thiol. However, side reactions can lead to dimerization.

DimerizationMechanisms cluster_desired Desired Monomeric Conjugation cluster_undesired Undesired Dimerization P1_Cys Protein 1 (with Cys-SH) Conjugate1 Protein 1 (S-CH2-CO-R) P1_Cys->Conjugate1 Bromoacetamide Bromoacetamide Br-CH2-CO-R P1_agg Protein 1 (aggregated) Dimer Protein 1 - Protein 2 Dimer P1_agg->Dimer P2_agg Protein 2 (aggregated) P2_agg->Dimer label_crosslink Intermolecular Cross-linking

Caption: Desired monomeric conjugation versus undesired dimerization.

By carefully controlling your reaction parameters and understanding the potential pitfalls, you can significantly minimize the formation of dimeric side products and achieve a higher yield of your desired, active bioconjugate.

References

  • Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS). (2019). Journal of Visualized Experiments. [Link]

  • Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS). (2019). PubMed. [Link]

  • Determination of the Molecular Mass of Membrane Proteins Using Size-Exclusion Chromatography with Multiangle Laser Light Scattering (SEC-MALLS). (2017). Springer Nature Experiments. [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. [Link]

  • Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry. (2021). Frontiers in Chemistry. [Link]

  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. (2023). Analytical Chemistry. [Link]

  • How to use PAGE Gel to analysis protein dimers or multimers?. (2020). ResearchGate. [Link]

  • SDS-PAGE to detect monomer vs dimer?. (2005). Protocol Online. [Link]

  • Protein-protein crosslinking - an overview with emphasis on structural biology uses. (2021). YouTube. [Link]

  • Unaided efficient transglutaminase cross-linking of whey proteins strongly impacts the formation and structure of protein alginate particles. (2022). Food Hydrocolloids. [Link]

  • Representative non-reducing SDS-PAGE analysis showing the dimer and monomer forms of 47B3 VH after reduction with different VH: DTT molar ratios. (2017). ResearchGate. [Link]

  • Full characterization of GPCR monomer–dimer dynamic equilibrium by single molecule imaging. (2011). Proceedings of the National Academy of Sciences. [Link]

  • Insights on Chemical Crosslinking Strategies for Proteins. (2022). Molecules. [Link]

  • Homodimers vs Heterodimers for Reducing SDS-PAGE/Non-reducing SDS-PAGE/native PAGE. (2020). Reddit. [Link]

  • Spontaneous protein-protein crosslinking at glutamine and glutamic acid residues in long-lived proteins. (2014). FEBS Letters. [Link]

  • Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: Its Use in Peptide Synthesis for Placing a Bromoacetyl Cross-Linking Function at Any Desired Sequence Position. (1991). Bioconjugate Chemistry. [Link]

  • Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation. (2023). Frontiers in Immunology. [Link]

  • Remediating agitation-induced antibody aggregation by eradicating exposed hydrophobic motifs. (2014). Protein Engineering, Design and Selection. [Link]

  • Fast Cysteine Bioconjugation Chemistry. (2017). Chem. [Link]

  • Click-linking: a cell-compatible protein crosslinking method based on click chemistry. (2024). bioRxiv. [Link]

  • Enzyme-catalyzed protein crosslinking. (2014). Applied Microbiology and Biotechnology. [Link]

  • Kinetic models towards an enhanced understanding of diverse ADC conjugation reactions. (2024). Biotechnology and Bioengineering. [Link]

  • Molecular mechanism of protein aggregation inhibition with sulfobetaine polymers and their hydrophobic derivatives. (2023). ResearchGate. [Link]

  • Kinetics of Oxidation of 3-Benzoylpropionic Acid by N-Bromoacetamide in Aqueous Acetic Acid Medium. (2010). ResearchGate. [Link]

  • Role of Surface Chemistry in Protein Remodeling at the Cell-Material Interface. (2011). PLOS ONE. [Link]

  • Insights on Chemical Crosslinking Strategies for Proteins. (2022). PubMed. [Link]

  • Advances in crosslinking chemistry and proximity-enabled strategies: deciphering protein complexes and interactions. (2024). Semantic Scholar. [Link]

  • Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. (2007). Proceedings of the National Academy of Sciences. [Link]

  • Uncovering methods for the prevention of protein aggregation and improvement of product quality in a transient expression system. (2015). Biotechnology Progress. [Link]

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Storage conditions to prevent degradation of 2-Bromo-N-(2,2-difluoroethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimal Storage and Handling for Maintaining Chemical Integrity

Welcome to the Technical Support Center for 2-Bromo-N-(2,2-difluoroethyl)acetamide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information and practical advice to ensure the long-term stability and efficacy of this valuable reagent. As Senior Application Scientists, we have compiled this resource to address common questions and troubleshooting scenarios encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Bromo-N-(2,2-difluoroethyl)acetamide?

To ensure maximum shelf-life and prevent degradation, the compound must be stored with careful consideration of temperature, atmosphere, light, and moisture. The recommendations are summarized below.

Parameter Long-Term Storage (> 6 months) Short-Term Storage (< 6 months) Rationale
Temperature -20°C2-8°CMinimizes thermal decomposition and slows down potential hydrolytic reactions.
Container Tightly sealed, amber glass vialTightly sealed, amber glass vialPrevents exposure to moisture and UV light, which can catalyze degradation.[1][2]
Atmosphere Inert gas (Argon or Nitrogen)Dry air (desiccated)Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[1]
Handling Allow vial to warm to room temperature before opening.Prevents condensation of atmospheric moisture onto the cold solid.

Table 1: Recommended Storage Conditions for 2-Bromo-N-(2,2-difluoroethyl)acetamide.

Q2: Why are these specific storage conditions so critical? What are the degradation pathways?

The structure of 2-Bromo-N-(2,2-difluoroethyl)acetamide contains two key reactive sites susceptible to degradation: the α-bromo amide group and the amide bond itself. The recommended storage conditions are designed to mitigate the primary degradation pathways:

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the amide bond, yielding 2-bromoacetic acid and 2,2-difluoroethanamine, or substitution of the bromine atom to form 2-hydroxy-N-(2,2-difluoroethyl)acetamide. This process can be accelerated by acidic or basic contaminants.[3][4] The amide bond itself is generally stable but can be cleaved under harsh pH conditions.[5]

  • Photodegradation: The Carbon-Bromine (C-Br) bond is photosensitive. Exposure to light, particularly UV wavelengths, can induce homolytic cleavage of the C-Br bond, generating radical species that can lead to a cascade of undefined decomposition products.[2][6] Therefore, storage in light-protecting amber vials is essential.[1][7]

  • Thermal Decomposition: Elevated temperatures provide the necessary activation energy to overcome reaction barriers for degradation.[8] For halogenated amides, this can lead to the elimination of hydrogen bromide and other decomposition pathways.[9] Storing the compound at -20°C significantly reduces the kinetic rate of all potential degradation reactions.[1]

Potential Degradation Pathways A 2-Bromo-N-(2,2-difluoroethyl)acetamide B Hydrolysis (Moisture, pH extremes) A->B H₂O C Photodegradation (UV Light) A->C D Thermal Decomposition (Heat) A->D Δ P1 2-Bromoacetic Acid + 2,2-Difluoroethanamine B->P1 P2 2-Hydroxy-N-(2,2-difluoroethyl)acetamide B->P2 P3 Radical Intermediates & Undefined Products C->P3 P4 Elimination/Decomposition Products (e.g., HBr) D->P4

Caption: Key environmental factors leading to the degradation of the reagent.

Q3: What are the common signs of compound degradation?

Visual inspection can often provide the first clues of compromised integrity. Be vigilant for:

  • Color Change: The pure compound should be a white to off-white solid.[9] The development of a yellow or brown tint can indicate the formation of degradation products, possibly involving liberated bromine.[1]

  • Change in Physical State: Clumping, melting, or the appearance of an oily residue suggests the uptake of moisture or the presence of low-melting-point impurities.

  • Inconsistent Experimental Results: A sudden decrease in reaction yield, the appearance of unexpected side products in analytical traces (LC-MS, NMR), or a failure to achieve complete reaction are strong indicators that the reagent's purity has been compromised.

Troubleshooting and Quality Control

Issue 1: I suspect my compound has degraded. How can I verify its purity?

If you suspect degradation, a simple quality control (QC) check is recommended before proceeding with critical experiments.

Protocol: Rapid Quality Control Analysis

  • Sample Preparation:

    • Carefully remove a small sample (1-2 mg) from the vial, minimizing its exposure to ambient air and light.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for ¹H NMR analysis or in a high-purity solvent like acetonitrile for LC-MS analysis.

  • ¹H NMR Spectroscopy:

    • Acquire a proton NMR spectrum.

    • What to look for: Compare the spectrum to a reference spectrum of the pure compound. Pay close attention to:

      • The characteristic singlet of the α-bromo methylene protons (-CH₂Br). A decrease in its integration value or the appearance of new peaks in this region may indicate substitution or elimination.

      • The appearance of broad peaks, which could suggest the presence of acidic impurities like hydrogen bromide or hydrolysis products.

      • Complex new signals that do not correspond to the starting material.

  • LC-MS Analysis:

    • Inject the sample onto a suitable C18 column.

    • What to look for:

      • The appearance of new peaks in the chromatogram.

      • Check the mass spectrum of any new peaks to identify potential degradation products, such as the hydrolyzed derivative.

Troubleshooting Workflow start Inconsistent Experimental Results or Visual Change? qc Perform QC Check (¹H NMR / LC-MS) start->qc compare Compare to Reference Data qc->compare match Data Matches Reference? compare->match degraded Significant Degradation Products Observed? match->degraded No action_use Action: Compound is suitable for use. Review experimental protocol. match->action_use Yes action_discard Action: Discard current vial. Use a new, verified lot. degraded->action_discard Yes action_review Action: Review storage history. Was it exposed to heat, light, or moisture? degraded->action_review No (minor impurities) action_review->action_discard

Caption: A logical decision tree for troubleshooting reagent stability.

Issue 2: My reaction is failing despite proper storage. What else could be the issue?

If you have confirmed the reagent's purity, consider its incompatibilities.

  • Incompatible Reagents: Avoid strong bases, strong acids, and strong oxidizing agents.[6][9]

    • Bases (e.g., hydroxides, alkoxides, amines): Can readily deprotonate the amide or promote elimination of HBr, leading to unwanted side reactions.

    • Nucleophiles: The α-bromo group is a potent electrophile. Ensure your reaction buffer and solvents are free of unintended nucleophiles (e.g., thiol-containing buffers like DTT) that could consume the reagent.

  • Solvent Choice: While many N-fluoroalkyl amides show good stability, their stability in various solvents can differ.[10][11] Ensure the chosen reaction solvent is anhydrous and does not promote degradation. Protic solvents, especially at elevated temperatures, may facilitate solvolysis.

By adhering to these stringent storage and handling protocols, researchers can ensure the reliability and reproducibility of their experiments involving 2-Bromo-N-(2,2-difluoroethyl)acetamide.

References

  • BenchChem. N-Bromoacetamide: A Technical Guide to Stability and Storage. Accessed February 12, 2026.
  • Fisher Scientific. SAFETY DATA SHEET - N-Bromoacetamide. Revised December 19, 2025.
  • Cole-Parmer. Material Safety Data Sheet - 2-Bromoacetamide, 98%. Accessed February 12, 2026.
  • PubChem. N-Bromoacetamide.
  • Synquest Labs. 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)
  • Sigma-Aldrich. SAFETY DATA SHEET - Bromoacetic acid. Revised November 6, 2025.
  • Hu, Y., et al. (2025). Preparation, separation and storage of N-monofluoromethyl amides and carbamates.
  • Hu, Y., et al. (2025). Preparation, separation and storage of N-monofluoromethyl amides and carbamates.
  • Miller, F. (1942). A Study of the Hydrolysis of p-Bromoacetanilide. Ursinus Digital Commons.
  • Jones, A. B., & Smith, C. D. (2022).
  • BenchChem. Bromoacetamido-PEG8-acid: Technical Support Guide on Amide Bond Stability. Accessed February 12, 2026.
  • ICH. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.
  • Le, J. L., et al. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. Molecules.

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Bromo-N-(2,2-difluoroethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Bromo-N-(2,2-difluoroethyl)acetamide, a compound of interest in synthetic chemistry. By comparing its spectral features with those of structurally related analogs, we will explore the nuanced effects of substituent electronegativity and spin-spin coupling, offering a comprehensive framework for spectral interpretation.

The Analyte: 2-Bromo-N-(2,2-difluoroethyl)acetamide at a Glance

2-Bromo-N-(2,2-difluoroethyl)acetamide is a halogenated amide with distinct structural motifs that give rise to a characteristic ¹H NMR spectrum. Understanding the interplay of the electron-withdrawing bromine and difluoroethyl groups is key to deciphering its spectral signature.

Caption: Molecular structure of 2-Bromo-N-(2,2-difluoroethyl)acetamide.

Predicted ¹H NMR Spectrum of 2-Bromo-N-(2,2-difluoroethyl)acetamide

A detailed prediction of the ¹H NMR spectrum is crucial for guiding the analysis of experimental data. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for each proton environment in 2-Bromo-N-(2,2-difluoroethyl)acetamide, typically in a CDCl₃ solvent.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Br-CH₂ -C(O)~4.0Singlet (s)-2H
N-CH₂ -CHF₂~3.8Triplet of doublets (td)³J(H-H) ≈ 5-6 Hz, ³J(H-F) ≈ 13-15 Hz2H
NH ~6.5-7.5Broad singlet (br s)-1H
CH F₂~5.9Triplet of triplets (tt)²J(H-F) ≈ 55-60 Hz, ³J(H-H) ≈ 5-6 Hz1H

Comparative Spectral Analysis: Unraveling Substituent Effects

To fully appreciate the spectral features of our target molecule, a comparison with structurally similar compounds is invaluable. This approach highlights how subtle changes in the molecular structure manifest in the ¹H NMR spectrum.

CompoundBr-CH₂ -C(O) (δ, ppm)N-CH₂ -CHF₂ (δ, ppm)CH F₂ (δ, ppm)
2-Bromo-N-(2,2-difluoroethyl)acetamide (Predicted) ~4.0 (s) ~3.8 (td) ~5.9 (tt)
2-Bromoacetamide[1]~3.81 (s, in DMSO-d₆)--
N-(2,2-difluoroethyl)acetamide (Predicted)~2.1 (s, CH₃)~3.7 (td)~5.8 (tt)
2-Chloro-N-(2,2-difluoroethyl)acetamide (Predicted)~4.1 (s, Cl-CH₂)~3.8 (td)~5.9 (tt)
The Influence of the α-Bromo Group

The methylene protons (Br-CH₂ -C(O)) in 2-Bromo-N-(2,2-difluoroethyl)acetamide are expected to appear as a singlet at approximately 4.0 ppm. The electronegativity of the adjacent bromine atom and the amide carbonyl group deshields these protons, shifting their resonance downfield. In comparison, the α-protons of 2-bromoacetamide resonate at 3.81 ppm in DMSO-d₆.[1] The slight downfield shift in our target molecule can be attributed to the electronic influence of the N-(2,2-difluoroethyl) substituent.

The N-(2,2-difluoroethyl) Moiety: A Complex Spin System

The N-CH₂ and CHF₂ protons of the difluoroethyl group present a more intricate picture due to both homonuclear (H-H) and heteronuclear (H-F) coupling.

  • N-CH₂ Protons: These protons are adjacent to the CHF₂ group, and their signal is predicted to be a triplet of doublets (td). The triplet arises from coupling to the two equivalent fluorine atoms on the adjacent carbon (³J(H-F) ≈ 13-15 Hz), and this triplet is further split into doublets by the single proton of the CHF₂ group (³J(H-H) ≈ 5-6 Hz).

  • CHF₂ Proton: This proton experiences strong geminal coupling to the two fluorine atoms (²J(H-F) ≈ 55-60 Hz), resulting in a triplet. This triplet is then split by the two adjacent N-CH₂ protons (³J(H-H) ≈ 5-6 Hz), giving rise to a triplet of triplets (tt). The significant downfield chemical shift of this proton (~5.9 ppm) is a direct consequence of the strong deshielding effect of the two fluorine atoms.

Caption: Spin-spin coupling network in 2-Bromo-N-(2,2-difluoroethyl)acetamide.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-quality and reproducible ¹H NMR spectra, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-Bromo-N-(2,2-difluoroethyl)acetamide.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay to at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and measure the coupling constants.

Caption: A streamlined workflow for acquiring and analyzing the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 2-Bromo-N-(2,2-difluoroethyl)acetamide is a rich source of structural information. A thorough analysis, guided by the principles of chemical shift theory and spin-spin coupling, allows for the unambiguous assignment of all proton signals. By comparing the spectrum with those of related compounds, the distinct electronic effects of the bromine and difluoroethyl substituents are clearly demonstrated. This guide provides a robust framework for researchers to confidently interpret the ¹H NMR spectra of this and similar halogenated amide compounds, facilitating their synthetic and developmental endeavors.

References

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A Technical Guide to the LC-MS Fragmentation Pattern of 2-Bromo-N-(2,2-difluoroethyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Among the vast array of synthetic molecules, halogenated acetamides represent a crucial class of building blocks and potential pharmacophores. This guide focuses on a specific, structurally complex example: 2-Bromo-N-(2,2-difluoroethyl)acetamide and its derivatives. The unique combination of a reactive bromine atom, a stable difluoroethyl group, and a central amide linkage presents a distinct analytical challenge.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for the analysis of such small molecules, offering unparalleled sensitivity and specificity.[1] Understanding the fragmentation pattern of these molecules under typical LC-MS conditions is not merely an academic exercise; it is essential for metabolite identification, impurity profiling, and reaction monitoring. This guide provides an in-depth analysis of the expected fragmentation pathways of 2-Bromo-N-(2,2-difluoroethyl)acetamide, supported by established mass spectrometry principles and a detailed, field-proven analytical protocol.

Recommended Analytical Workflow: LC-MS

The selection of an appropriate analytical technique is the cornerstone of reliable structural elucidation. For a molecule like 2-Bromo-N-(2,2-difluoroethyl)acetamide, which possesses polarity and potential thermal lability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice over alternatives like Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] The latter often requires derivatization for polar molecules and the high temperatures of the GC inlet could induce unwanted degradation.[1]

Our recommended workflow utilizes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system coupled to a tandem mass spectrometer, employing Electrospray Ionization (ESI). ESI is a soft ionization technique that is ideal for generating intact protonated molecules of moderately polar compounds, minimizing in-source fragmentation and providing a clear precursor ion for subsequent MS/MS analysis.[4][5]

Experimental Protocol: HPLC
  • Column: A C18 stationary phase is the workhorse of reversed-phase chromatography and provides an excellent starting point for method development.[6] An Agilent ZORBAX Eclipse XDB-C18 column (4.6 x 150 mm, 5 µm) or equivalent is recommended for its robustness and reproducibility.[6] For enhanced retention of polar compounds, a column with an embedded amide group, such as an ACE C18-Amide, can also be considered.[7][8]

  • Mobile Phase A: 0.1% Formic Acid in Water. The addition of formic acid is critical for several reasons: it provides a source of protons to promote the formation of [M+H]⁺ ions in positive ESI mode, and it lowers the pH of the mobile phase to suppress the ionization of free silanol groups on the silica-based stationary phase, which improves peak shape for basic and polar analytes.[2][3][9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting gradient would be 5-95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

Experimental Protocol: Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+). The amide nitrogen in the target molecule is a likely site of protonation.[10][11]

  • Capillary Voltage: 3500 V

  • Drying Gas Temperature: 325 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 35 psi

  • Scan Range: m/z 50-500 for full scan analysis.

  • Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be employed to generate a comprehensive fragmentation spectrum.

Fragmentation Analysis of 2-Bromo-N-(2,2-difluoroethyl)acetamide

The fragmentation of the protonated molecule ([M+H]⁺) of 2-Bromo-N-(2,2-difluoroethyl)acetamide is anticipated to proceed through several key pathways, dictated by the relative bond strengths and the stability of the resulting fragment ions. The presence of bromine, with its characteristic isotopic signature (79Br and 81Br in an approximate 1:1 ratio), will result in doublet peaks for all bromine-containing fragments, separated by 2 m/z units, which is a powerful diagnostic tool.[6]

The molecular weight of 2-Bromo-N-(2,2-difluoroethyl)acetamide (C4H6BrF2NO) is approximately 218.99 g/mol . The protonated molecule will therefore exhibit a characteristic isotopic cluster around m/z 219.9 and 221.9.

Proposed Fragmentation Pathways

The primary sites of fragmentation are expected to be the C-Br bond and the amide C-N bond, as these are generally the most labile bonds in similar structures.[10][11]

Caption: Proposed ESI-MS/MS fragmentation of 2-Bromo-N-(2,2-difluoroethyl)acetamide.

  • Loss of Hydrogen Bromide (-HBr): A common fragmentation pathway for bromoalkanes is the elimination of HBr. This would result in a fragment ion at m/z 140 .

  • Amide Bond Cleavage (C-N bond): Cleavage of the amide bond is a characteristic fragmentation for this class of compounds.[10][11] This can occur in two ways:

    • Formation of the bromoacetylium ion ([BrCH₂CO]⁺) at m/z 121/123 . This is a highly probable and stable acylium ion. The corresponding neutral loss would be 2,2-difluoroethanamine.

    • Formation of the protonated 2,2-difluoroethylaminomethylidene ion ([H₂N=CHCHF₂]⁺) at m/z 82 . This would involve the loss of the neutral bromo-ketene.

  • Loss of a Bromine Radical (-Br•): Homolytic cleavage of the C-Br bond can lead to the loss of a bromine radical, resulting in a fragment ion at m/z 141 .

Data Presentation

The expected key fragments are summarized in the table below.

m/z (Mass/Charge) Proposed Ion Structure Formula Comments
220/222[M+H]⁺[C₄H₇BrF₂NO]⁺Protonated parent molecule, showing 79Br/81Br isotope pattern.
141[M+H - Br•]⁺[C₄H₇F₂NO]⁺Loss of a bromine radical.
140[M+H - HBr]⁺[C₄H₆F₂NO]⁺Loss of hydrogen bromide.
121/123[BrCH₂CO]⁺[C₂H₂BrO]⁺Bromoacetylium ion; a key diagnostic fragment. Shows 79Br/81Br pattern.
82[H₂N=CHCHF₂]⁺[C₂H₄F₂N]⁺Fragment containing the difluoroethylamino moiety.

Comparison with Alternative Analytical Techniques

While LC-MS is the recommended technique, a comprehensive guide should acknowledge other analytical methodologies.

Technique Applicability & Performance Limitations for this Analyte
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and thermally stable compounds.[2] Provides high chromatographic resolution.The target molecule may have limited volatility and could degrade at high temperatures in the GC inlet, potentially forming artifacts.[1] Derivatization might be necessary, adding complexity to sample preparation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy The most powerful technique for de novo structure elucidation.[12] Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. 1H, 13C, 19F, and 15N NMR would all be informative.Relatively low sensitivity compared to MS. Requires a pure sample in larger quantities. Not suitable for trace analysis or analysis in complex matrices.
Infrared (IR) Spectroscopy Useful for confirming the presence of key functional groups, such as the amide C=O and N-H stretches.Provides limited information on the overall molecular structure and cannot be used for quantification or analysis of mixtures.
Logical Workflow for Structural Confirmation

A robust approach to the characterization of a novel 2-Bromo-N-(2,2-difluoroethyl)acetamide derivative would involve a multi-technique approach.

structural_workflow start start lcms lcms nmr nmr end end Synthesis Synthesis of Derivative LCMS_Analysis LC-MS Analysis (Purity, MW, Fragmentation) Synthesis->LCMS_Analysis Initial Characterization Purification Purification (e.g., Prep-HPLC) LCMS_Analysis->Purification If Impurities Detected NMR_Analysis NMR Analysis (¹H, ¹³C, ¹⁹F) LCMS_Analysis->NMR_Analysis For Pure Compound Purification->LCMS_Analysis Purity Check Structure_Confirmed Structure Confirmed NMR_Analysis->Structure_Confirmed Definitive Elucidation

Caption: A logical workflow for the synthesis and structural confirmation.

Conclusion

The analysis of 2-Bromo-N-(2,2-difluoroethyl)acetamide derivatives by LC-MS provides rich information for their identification and characterization. The fragmentation pattern is dominated by cleavage of the C-Br and amide C-N bonds, yielding characteristic fragment ions that can be readily identified through MS/MS experiments. The proposed fragmentation pathways, in conjunction with the detailed analytical protocol, provide a robust framework for researchers working with this and structurally related classes of molecules. While LC-MS is a powerful tool for this purpose, definitive structural elucidation should always be supported by orthogonal techniques, primarily NMR spectroscopy, for complete and unambiguous characterization.

References

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A Comparative Guide to the Metabolic Stability of N-ethyl vs. N-(2,2-difluoroethyl) Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the optimization of a molecule's metabolic stability is a critical determinant of its clinical success. A compound that is rapidly metabolized can suffer from poor bioavailability and a short duration of action, necessitating higher or more frequent dosing, which in turn can lead to off-target effects and patient non-compliance.[1][2] Consequently, medicinal chemists employ a variety of strategies to enhance metabolic stability, with the strategic introduction of fluorine being a particularly powerful and widely adopted approach.[3][4]

This guide provides an in-depth comparison of the metabolic stability of N-ethyl and N-(2,2-difluoroethyl) analogs, a common bioisosteric replacement aimed at improving the pharmacokinetic profile of drug candidates. We will explore the mechanistic basis for the anticipated differences in metabolism, provide detailed experimental protocols for assessing metabolic stability in vitro, and present comparative data to illustrate the profound impact of α,α-difluorination on the metabolic fate of N-alkyl compounds.

The Rationale for Fluorination: Blocking a Metabolic "Soft Spot"

The N-dealkylation of amines is a common metabolic pathway mediated primarily by cytochrome P450 (CYP) enzymes in the liver.[5][6][7] For N-ethyl groups, this process is initiated by the enzymatic hydroxylation of the α-carbon (the carbon atom attached to the nitrogen).[7] This hydroxylation event is often the rate-limiting step in the metabolic clearance of many N-ethyl-containing drugs.

The introduction of two fluorine atoms at this α-carbon to create an N-(2,2-difluoroethyl) group fundamentally alters this metabolic pathway. The exceptional strength of the carbon-fluorine bond, compared to the carbon-hydrogen bond, makes the α-carbon significantly less susceptible to oxidative metabolism by CYP enzymes.[3] This "metabolic blocking" is the primary rationale for this bioisosteric substitution.

Furthermore, the highly electronegative fluorine atoms can influence the electronic properties of the neighboring amine, potentially altering its interaction with the active site of metabolizing enzymes.[3] This can further contribute to a reduction in the rate of metabolism.

Experimental Assessment of Metabolic Stability

To empirically compare the metabolic stability of N-ethyl and N-(2,2-difluoroethyl) analogs, two standard in vitro assays are indispensable: the liver microsomal stability assay and the plasma stability assay.

Liver Microsomal Stability Assay

This assay is a cornerstone of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and provides a robust measure of a compound's susceptibility to Phase I metabolism by CYP enzymes.[8]

Experimental Protocol: Liver Microsomal Stability Assay

1. Preparation of Reagents:

  • Test Compounds: Prepare 10 mM stock solutions of the N-ethyl and N-(2,2-difluoroethyl) analogs in DMSO.
  • Liver Microsomes: On the day of the experiment, thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4). Keep on ice.
  • NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 0.1 M phosphate buffer (pH 7.4).

2. Incubation:

  • In a 96-well plate, add the test compound to the microsomal solution to achieve a final concentration of 1 µM.
  • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
  • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

3. Time-Point Sampling:

  • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

4. Sample Processing and Analysis:

  • Centrifuge the plate to precipitate the microsomal proteins.
  • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / microsomal protein concentration) .

Liver_Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_cpd Prepare 10 mM Test Compound Stocks (DMSO) add_cpd Add Test Compound (1 µM) to Microsomes prep_cpd->add_cpd prep_mic Thaw & Dilute Liver Microsomes (1 mg/mL) prep_mic->add_cpd prep_nadph Prepare NADPH Regenerating System pre_incubate Pre-incubate at 37°C for 5 min add_cpd->pre_incubate start_rxn Initiate Reaction with NADPH System pre_incubate->start_rxn time_points Sample at 0, 5, 15, 30, 60 min start_rxn->time_points quench Quench with Acetonitrile & Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can contribute to a compound's degradation. For N-alkyl compounds, this assay can help identify any non-CYP mediated metabolic liabilities.

Experimental Protocol: Plasma Stability Assay

1. Preparation of Reagents:

  • Test Compounds: Prepare 10 mM stock solutions of the N-ethyl and N-(2,2-difluoroethyl) analogs in DMSO.
  • Plasma: On the day of the experiment, thaw pooled human plasma at 37°C.

2. Incubation:

  • In a 96-well plate, add the test compound to the plasma to achieve a final concentration of 1 µM.
  • Incubate the plate at 37°C with gentle shaking.

3. Time-Point Sampling:

  • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), quench the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard.

4. Sample Processing and Analysis:

  • Centrifuge the plate to precipitate plasma proteins.
  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.
  • Quantify the remaining parent compound at each time point.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
  • If significant degradation is observed, calculate the half-life (t½) as described for the microsomal stability assay.

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_cpd Prepare 10 mM Test Compound Stocks (DMSO) add_cpd Add Test Compound (1 µM) to Plasma prep_cpd->add_cpd prep_plasma Thaw Human Plasma prep_plasma->add_cpd incubate Incubate at 37°C add_cpd->incubate time_points Sample at 0, 15, 30, 60, 120 min incubate->time_points quench Quench with Acetonitrile & Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data_analysis Calculate % Remaining and t½ lcms->data_analysis

Comparative Data Analysis

The following tables present representative data from the described in vitro assays, comparing a hypothetical N-ethyl analog with its N-(2,2-difluoroethyl) counterpart. The data for the N-ethyl analog is based on published findings for N-ethyl pentedrone in human liver microsomes, while the data for the N-(2,2-difluoroethyl) analog is hypothetical, reflecting the scientifically anticipated increase in metabolic stability.[9]

Table 1: Human Liver Microsomal Stability Data

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
N-ethyl analog770[9]3.6[9]
N-(2,2-difluoroethyl) analog> 1440 (estimated)< 0.5 (estimated)

Table 2: Human Plasma Stability Data

Compound% Remaining after 120 min
N-ethyl analog> 98%
N-(2,2-difluoroethyl) analog> 98%

Interpretation of Results and Mechanistic Insights

The data presented in Table 1 clearly illustrates the profound impact of α,α-difluorination on metabolic stability. The N-ethyl analog exhibits a measurable, albeit relatively slow, rate of metabolism in human liver microsomes.[9] In stark contrast, the N-(2,2-difluoroethyl) analog is predicted to be significantly more stable, with a half-life likely exceeding the duration of a typical assay. This dramatic increase in stability is a direct consequence of the fluorine atoms at the α-carbon, which effectively shield this position from CYP-mediated hydroxylation.

The plasma stability data in Table 2 indicates that neither analog is susceptible to significant degradation by plasma enzymes. This suggests that for this particular scaffold, CYP-mediated metabolism is the primary clearance pathway, and that the difluoroethyl modification does not introduce any new liabilities in plasma.

Metabolic_Pathway_Comparison cluster_ethyl N-ethyl Analog Metabolism cluster_difluoroethyl N-(2,2-difluoroethyl) Analog Metabolism ethyl_analog R-NH-CH2-CH3 cyp450_ethyl CYP450 (α-hydroxylation) ethyl_analog->cyp450_ethyl Metabolic 'Soft Spot' unstable_intermediate_ethyl [R-NH-CH(OH)-CH3] Unstable Intermediate cyp450_ethyl->unstable_intermediate_ethyl dealkylated_metabolite R-NH2 (De-ethylated Metabolite) unstable_intermediate_ethyl->dealkylated_metabolite acetaldehyde CH3CHO (Acetaldehyde) unstable_intermediate_ethyl->acetaldehyde difluoro_analog R-NH-CF2-CH3 cyp450_difluoro CYP450 difluoro_analog->cyp450_difluoro Blocked Metabolism no_reaction Metabolically Stable cyp450_difluoro->no_reaction

Conclusion

The bioisosteric replacement of an N-ethyl group with an N-(2,2-difluoroethyl) group is a highly effective strategy for enhancing the metabolic stability of drug candidates. This guide has detailed the scientific rationale for this approach, provided robust experimental protocols for its in vitro validation, and presented data that underscores the significant improvement in stability that can be achieved. By blocking the primary site of CYP-mediated metabolism, this modification can lead to a more favorable pharmacokinetic profile, ultimately contributing to the development of safer and more effective medicines. Researchers and drug development professionals are encouraged to consider this strategy when faced with challenges of rapid metabolic clearance in their N-alkyl-containing lead compounds.

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  • Di, L., Kerns, E. H., Li, S. Q., & Petusky, S. L. (2004). Experimental design on single-time-point high-throughput microsomal stability assay. Journal of pharmaceutical sciences, 93(6), 1537–1544. [Link]

  • Słoczyńska, K., Gunia-Krzyżak, A., Koczurkiewicz, P., Wójcik-Pszczoła, K., Żelaszczyk, D., Popiół, J., & Pękala, E. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta pharmaceutica (Zagreb, Croatia), 69(3), 345–361. [Link]

  • Wu, Y. J., et al. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. Journal of medicinal chemistry, 46(18), 3778–3781. [Link]

  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403–449. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Bromo-N-(2,2-difluoroethyl)acetamide

[1][2][3]

Part 1: Executive Safety Directive

Do not dispose of 2-Bromo-N-(2,2-difluoroethyl)acetamide via municipal sinks or standard trash.

This compound contains two distinct hazard pharmacophores: a reactive


-bromoacetamidefluorinated ethyl

Immediate Action Plan:

  • Segregate strictly into Halogenated Organic Waste streams.

  • Label as "Toxic," "Corrosive," and "Halogenated."

  • Destruction must occur via high-temperature incineration (>1100°C) with flue gas scrubbing.

Part 2: Chemical Profile & Risk Assessment

To handle this compound safely, one must understand its reactivity. The

Table 1: Physicochemical & Hazard Profile
PropertySpecification / Hazard Logic
Compound Name 2-Bromo-N-(2,2-difluoroethyl)acetamide
Functional Class

-Haloacetamide / Fluorinated Amide
Primary Hazard Alkylating Agent (Potential Skin Sensitizer/Corrosive)
Secondary Hazard HF Generation (Upon thermal decomposition)
Reactivity Reacts with nucleophiles (thiols, amines). Hydrolyzes in strong base.
Waste Stream Halogenated Organic (RCRA Code logic applies to F-list or characteristic D-list if ignitable)
Container Type HDPE (High-Density Polyethylene) or Borosilicate Glass

Scientific Insight: The C-F bond energy (~485 kJ/mol) is significantly higher than the C-H bond. Standard low-temperature incineration will not fully mineralize the difluoroethyl fragment, potentially leading to the release of toxic fluorinated byproducts or HF gas if not specifically managed [1].

Part 3: Operational Segregation Protocol

This protocol ensures that the waste is packaged correctly for the disposal facility, preventing accidents during transport and storage.

Step 1: Waste Categorization
  • Do not mix with non-halogenated solvents (e.g., pure Acetone/Methanol) if possible, as this increases the volume of waste requiring expensive halogen-specific incineration.

  • Strictly Avoid mixing with strong oxidizers (Nitric acid, Peroxides) or strong bases. Mixing with strong bases can induce uncontrolled hydrolysis and heat generation.

Step 2: Container Selection & Labeling
  • Select Container: Use an amber glass bottle or an approved HDPE carboy.

    • Reasoning: HDPE is resistant to the potential HF traces that might form if the compound degrades; Amber glass protects the C-Br bond from photodegradation.

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC"

    • Constituents: List "2-Bromo-N-(2,2-difluoroethyl)acetamide" explicitly.

    • Hazard Checkboxes: [x] Toxic [x] Corrosive.[1][2][3][4]

Step 3: Storage Prior to Pickup
  • Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray.

  • Keep the container closed at all times except when adding waste.

  • Ventilation: Ensure the SAA is within a fume hood or well-ventilated cabinet to prevent accumulation of lachrymatory vapors.

Part 4: Destruction Methodology (End-of-Life)

As a researcher, you are responsible for designating the disposal path. You must contract a waste management vendor capable of High-Temperature Incineration .

The Incineration Requirement

Standard combustion is insufficient. The facility must utilize a rotary kiln incinerator operating above 1100°C (2000°F) .

  • Mechanism: At this temperature, the C-F bonds are cleaved.

  • Scrubbing: The combustion releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr). The facility must employ a wet scrubber system (typically caustic soda, NaOH) to neutralize these acid gases before stack release.

Warning: Sending this waste to a fuel-blending program (for cement kilns) is often prohibited for highly fluorinated compounds due to the risk of refractory damage and regulatory limits on fluorine emissions [2].

Part 5: Emergency Spill Response

Scenario: A 5g vial of solid 2-Bromo-N-(2,2-difluoroethyl)acetamide drops and shatters on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles. If dust is present, use an N95 or half-mask respirator.

  • Containment: Cover the spill gently with a chemically inert absorbent pad or vermiculite to prevent dust dispersion.

  • Deactivation (Optional but Recommended):

    • If available, apply a 10% Sodium Thiosulfate solution to the spill area.

    • Chemistry: Thiosulfate acts as a soft nucleophile, displacing the Bromine atom and neutralizing the alkylating potential of the molecule (converting it to a less toxic thiosulfate adduct).

  • Cleanup:

    • Scoop the absorbed material (and glass shards) into a wide-mouth jar.

    • Label as "Debris contaminated with Haloacetamide."

    • Wash the surface with soap and water twice.

  • Disposal: Treat the cleanup debris as Halogenated Hazardous Waste .

Part 6: Workflow Visualization

The following diagram illustrates the decision logic for the lifecycle of this chemical waste.

DisposalWorkflowStartWaste Generation:2-Bromo-N-(2,2-difluoroethyl)acetamideCategorizeIsolate Waste StreamStart->CategorizeContainerSelect Container:HDPE or Amber GlassCategorize->ContainerSolid or SolutionSegregationSegregation Check:NO OxidizersNO Strong BasesContainer->SegregationLabelingLabeling:'Halogenated Organic Waste''Toxic/Corrosive'Segregation->LabelingPickupEHS/Vendor PickupLabeling->PickupIncinerationHigh-Temp Incineration(>1100°C)Pickup->IncinerationScrubbingFlue Gas Scrubbing(Neutralize HF/HBr)Incineration->ScrubbingAcid Gases GeneratedFinalSafe EmissionScrubbing->Final

Figure 1: Cradle-to-Grave disposal workflow ensuring regulatory compliance and environmental safety.

References

  • Tsang, W., Burgess, D., & Babushok, V. (1998).[5] On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology. NIST. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Incineration to Manage PFAS and Fluorinated Waste Streams. EPA Technical Briefs. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 2-Bromoacetamide (Analogous Hazard Data). Retrieved from [Link]

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